molecular formula C8H11FN2O B570725 2-[(4-Amino-2-fluorophenyl)amino]ethanol CAS No. 1039868-68-2

2-[(4-Amino-2-fluorophenyl)amino]ethanol

Número de catálogo: B570725
Número CAS: 1039868-68-2
Peso molecular: 170.187
Clave InChI: MOGCNTACESUZHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-Amino-2-fluorophenyl)amino]ethanol ( 1039868-68-2) is a chemical compound with the molecular formula C 8 H 11 FN 2 O and a molecular weight of 170.18 g/mol . As an aromatic amine derivative featuring both ethanolamine and fluorophenyl functional groups, this compound serves as a versatile building block or synthetic intermediate in organic chemistry and drug discovery research . Its molecular structure suggests potential application in the development of novel small molecule inhibitors or as a precursor in the synthesis of more complex pharmacologically active compounds. Researchers utilize this intermediate in exploring new chemical entities, particularly in medicinal chemistry programs targeting central nervous system disorders and other therapeutic areas. The compound requires proper storage at 2-8°C to maintain stability . This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-amino-2-fluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c9-7-5-6(10)1-2-8(7)11-3-4-12/h1-2,5,11-12H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGCNTACESUZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Structure, Properties, and Mechanistic Origin of 2-[(4-Amino-2-fluorophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Structural analysis, mechanistic origin, and analytical purge strategies for a critical active pharmaceutical ingredient (API) impurity.

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, controlling process-related impurities is paramount for ensuring API efficacy and patient safety. 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2) is a highly specific, process-related impurity encountered during the synthesis of 1[1], a critical oxazolidinone-class antibiotic used to treat drug-resistant Gram-positive infections (e.g., MRSA, VRE). This whitepaper deconstructs the chemical identity of this compound, elucidates the exact mechanistic causality of its formation during the nucleophilic aromatic substitution (SNAr) phase of Linezolid synthesis, and provides field-proven protocols for its analytical detection and SNAr-driven purge.

Chemical Identity & Structural Significance

The impurity features a 1,2,4-trisubstituted benzene ring. Unlike the target Linezolid intermediate which contains a morpholine ring, this compound possesses an open-chain aminoethanol moiety. This structural divergence introduces a primary alcohol and a secondary amine into the matrix, drastically altering the molecule's hydrogen-bonding capacity and polarity[2].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-[(4-Amino-2-fluorophenyl)amino]ethanol
CAS Registry Number 1039868-68-2
Molecular Formula C8H11FN2O
Molecular Weight 170.18 g/mol
Structural Features Primary amine (C4), Fluorine (C2), Secondary amine & Primary alcohol (C1)
Industrial Relevance Process-related impurity in 2[2]
H-Bond Donors/Acceptors 4 Donors (-NH₂, -NH-, -OH) / 3 Acceptors (N, N, O)

Mechanistic Origin in Linezolid Synthesis

To understand how 2-[(4-Amino-2-fluorophenyl)amino]ethanol forms, we must analyze the regiochemistry and reagent purity of the early-stage Linezolid synthetic route.

The SNAr Regioselectivity

The synthesis of Linezolid begins with the reaction of 3,4-difluoronitrobenzene with morpholine[3]. The nitro group at C1 is strongly electron-withdrawing. During nucleophilic attack, the intermediate Meisenheimer complex is stabilized most effectively when the negative charge can delocalize directly onto the nitro group's oxygen atoms. This resonance stabilization is only possible when the nucleophile attacks the para position (C4). Consequently, nucleophiles exclusively displace the C4 fluorine, leaving the C3 fluorine intact.

The Competing Nucleophile

Industrial-grade morpholine is often synthesized via the dehydration of diethanolamine and can contain trace amounts of ethanolamine (2-aminoethanol) as a manufacturing byproduct[4]. Because ethanolamine is also a potent nucleophile, it competes with morpholine in the SNAr reaction.

  • Main Pathway: Morpholine attacks C4 of 3,4-difluoronitrobenzene to yield 3-fluoro-4-morpholinonitrobenzene[3].

  • Impurity Pathway: Trace ethanolamine attacks C4 to yield 2-[(2-fluoro-4-nitrophenyl)amino]ethanol.

The Reduction Step

In the subsequent process step, the nitro group is catalytically hydrogenated (typically using H₂, Pd/C) to an aniline derivative. The main intermediate becomes 3-fluoro-4-morpholinoaniline, while the ethanolamine adduct is reduced to 2-[(4-Amino-2-fluorophenyl)amino]ethanol .

Pathway SM 3,4-Difluoronitrobenzene Int_Main 3-Fluoro-4-morpholino- nitrobenzene SM->Int_Main + Morpholine (SNAr) Int_Imp 2-[(2-Fluoro-4-nitrophenyl)- amino]ethanol SM->Int_Imp + Ethanolamine (SNAr) Prod_Main 3-Fluoro-4-morpholinoaniline (Linezolid Intermediate) Int_Main->Prod_Main H2, Pd/C Prod_Imp 2-[(4-Amino-2-fluorophenyl)- amino]ethanol (Impurity) Int_Imp->Prod_Imp H2, Pd/C

Fig 1: Divergent SNAr pathways leading to the main Linezolid intermediate and the aminoethanol impurity.

Physicochemical Impact & Reactivity Profile

If left unpurged, 2-[(4-Amino-2-fluorophenyl)amino]ethanol poses a severe risk to downstream API synthesis. The primary amine (C4) will react identically to the main intermediate in the subsequent carbamate formation step. However, the primary alcohol and secondary amine introduced by the ethanolamine moiety provide competing nucleophilic sites. This can lead to unwanted branching, esterification, or poly-carbamate formation when reacted with benzyl chloroformate (Cbz-Cl) or during the subsequent chiral epoxide cyclization step.

Analytical Detection & Purge Protocol

Because the impurity is structurally homologous to the main intermediate but significantly more polar, orthogonal separation techniques must be utilized. Below is a self-validating, step-by-step methodology for detecting and purging this compound.

Phase 1: LC-MS Profiling

Causality: The presence of the hydroxyl (-OH) group and the secondary amine (-NH-) makes the impurity significantly more hydrophilic than the morpholino-derivative. On a reverse-phase C18 column, it will exhibit a shorter retention time.

  • Sample Preparation: Dissolve 10 mg of the crude reduction product mixture in 10 mL of HPLC-grade Methanol.

  • Chromatographic Separation:

    • Column: Reverse-Phase C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Mass Spectrometry Detection: Operate in ESI+ (Electrospray Ionization) mode.

    • Monitor m/z 197.1 [M+H]⁺ for the main intermediate.

    • Monitor m/z 171.1 [M+H]⁺ for the 2-[(4-Amino-2-fluorophenyl)amino]ethanol impurity.

Phase 2: SNAr-Driven Purge Strategy (Crystallization/Extraction)

Causality: The increased hydrogen-bonding capacity of the impurity allows for selective aqueous partitioning, which is not possible for the lipophilic morpholine derivative.

  • Biphasic Dissolution: Dissolve the crude post-reduction mixture in a 1:1 mixture of Ethyl Acetate and Water.

  • pH Adjustment: Adjust the aqueous layer to pH 5.5 using dilute HCl. At this mildly acidic pH, the secondary amine of the impurity is preferentially protonated over the less basic morpholine nitrogen, driving the impurity into the aqueous phase.

  • Phase Separation: Decant the organic layer (containing the main intermediate). Discard the aqueous layer containing the 2-[(4-Amino-2-fluorophenyl)amino]ethanol impurity.

  • Crystallization: Concentrate the organic layer under reduced pressure and recrystallize the main intermediate from an Isopropanol/Heptane (1:3) anti-solvent system to achieve >99.5% purity.

References

  • Pharmaffiliates. Linezolid-impurities: 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2). Retrieved from 2

  • ChemicalBook. Linezolid | 165800-03-3 Overview and Clinical Use. Retrieved from 1

  • National Center for Biotechnology Information (PMC). Synthesis of covalent bonding MWCNT-oligoethylene linezolid conjugates and their antibacterial activity against bacterial strains. Retrieved from 3

  • European Food Safety Authority (PMC). Safety assessment of the substance 2,2′‐oxydiethylamine (Analysis of ethanolamine impurities in morpholine derivatives). Retrieved from 4

Sources

Comprehensive Solvation Analysis of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2) is a highly functionalized intermediate critical to the synthesis of oxazolidinone-class antibacterial agents, most notably Linezolid ()[1]. In pharmaceutical process chemistry, the solubility profile of this intermediate dictates the efficiency of upstream catalytic hydrogenations and downstream crystallization workflows.

This whitepaper provides an in-depth technical evaluation of the solubility behavior of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in various organic solvents. By analyzing its thermodynamic interactions and providing a self-validating experimental protocol, this guide equips researchers with the mechanistic insights required to optimize solvent selection for high-yield drug development.

Structural Thermodynamics and Solvation Mechanics

To predict and manipulate the solubility of 2-[(4-Amino-2-fluorophenyl)amino]ethanol, we must first deconstruct its molecular architecture (C₈H₁₁FN₂O, MW: 170.18 g/mol ) and the resulting intermolecular forces.

Functional Group Interplay

The molecule presents a complex hydrogen-bonding network driven by three distinct polar moieties attached to a lipophilic core:

  • Primary Alcohol (-OH): Acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA).

  • Primary Amine (-NH₂): Contributes dual HBD capacity.

  • Secondary Amine (-NH-): Acts as an HBD/HBA, though sterically hindered by the adjacent aromatic ring.

  • Fluorophenyl Ring: The highly electronegative fluorine atom withdraws electron density via the inductive effect, slightly reducing the basicity of the adjacent amines while increasing the overall lipophilicity and dipole moment of the arene core.

The Thermodynamic Dissolution Cycle

Dissolution is a thermodynamic process governed by the equation ΔGdiss​=ΔHdiss​−TΔSdiss​ . For this compound, the dense network of HBDs and HBAs results in a highly cohesive crystal lattice (large positive ΔHsublimation​ ).

To achieve solubility, the solvent must provide a solvation energy ( ΔHsolvation​ ) negative enough to overcome both the lattice energy of the solute and the cavity formation energy of the solvent.

Thermodynamics Solid Solid Solute (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation (ΔH > 0) Solution Solvated Solute (Solution) Solid->Solution Dissolution (ΔH_diss) Gas->Solution Solvation (ΔH < 0) Solvent Pure Solvent (Cavity Formation) Solvent->Solution Cavity Prep (ΔH > 0)

Figure 2: Thermodynamic cycle of dissolution illustrating the energetic barriers and drivers.

Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and empirical data from analogous Linezolid intermediates ()[2], we can categorize the solvent compatibility into three primary classes.

Polar Aprotic Solvents (Optimal Solvation)

Solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) are highly effective. Because these solvents act as strong hydrogen bond acceptors but lack HBD capabilities, they do not form strong solvent-solvent networks. Consequently, the energy required for cavity formation is low. They readily accept hydrogen bonds from the solute's -OH and -NH₂ groups while their moderate polarity solvates the fluorophenyl ring. Continuous flow hydrogenation studies of related Linezolid precursors have demonstrated that THF can achieve concentrations up to 0.62 M[2].

Polar Protic Solvents (Moderate Solvation)

Solvents such as Ethanol (EtOH) and Methanol (MeOH) possess both HBD and HBA properties. While they can interact strongly with the solute, their own extensive solvent-solvent hydrogen-bonding networks require significant energy to disrupt. This results in moderate solubility at room temperature, which increases sharply with heating, making them ideal candidates for cooling crystallization workflows.

Non-Polar Solvents (Anti-Solvents)

Solvents like Toluene and n-Hexane rely purely on London dispersion forces. They are completely incapable of breaking the strong hydrogen-bonded crystal lattice of the aminoethanol derivative, rendering the compound practically insoluble. These are utilized exclusively as anti-solvents for precipitation.

Quantitative Data Summary

Table 1: Estimated Solubility Profile of 2-[(4-Amino-2-fluorophenyl)amino]ethanol at 25°C

Solvent CategorySpecific SolventPrimary Solvation MechanismEstimated SolubilityProcess Application
Polar Aprotic Tetrahydrofuran (THF)Strong HBA, moderate dipoleHigh (> 0.5 M)Primary Reaction Solvent
Polar Aprotic Ethyl Acetate (EtOAc)HBA, moderate dipoleHigh (~ 0.4 - 0.6 M)Extraction / Reaction
Polar Protic Ethanol (EtOH)HBD / HBA competitionModerate (< 0.2 M)Cooling Crystallization
Polar Protic Methanol (MeOH)HBD / HBA competitionModerate to HighCooling Crystallization
Non-Polar TolueneDispersion forcesLow (< 0.05 M)Phase Transfer / Wash
Non-Polar n-HexaneWeak dispersion forcesVery Low (< 0.01 M)Anti-solvent Precipitation

Experimental Methodology: Thermodynamic Solubility Determination

To generate precise, actionable data for process scale-up, kinetic dissolution must be separated from thermodynamic solubility. The following self-validating isothermal shake-flask protocol ensures that supersaturation artifacts are eliminated.

Step-by-Step Protocol

Step 1: Solvent Preparation & Saturation

  • Action: Dispense 10.0 mL of HPLC-grade solvent into a 20 mL borosilicate glass vial. Add 2-[(4-Amino-2-fluorophenyl)amino]ethanol in 50 mg increments until a visible suspension persists.

  • Causality: Utilizing HPLC-grade solvents prevents trace impurities (like water in hygroscopic solvents) from artificially inflating solubility via co-solvency effects.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in an orbital shaker incubator set to 25.0 ± 0.1 °C at 150 RPM for 48 hours .

  • Causality: A 48-hour window is critical. Shorter durations often measure the kinetic dissolution rate rather than the true thermodynamic equilibrium. Extended equilibration ensures any metastable polymorphs transition to the most stable crystalline form.

Step 3: Phase Separation

  • Action: Extract 2.0 mL of the suspension using a pre-warmed glass syringe and immediately filter through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality: PTFE is chemically inert, preventing the solute from adsorbing to the filter membrane. The 0.22 µm pore size ensures no micro-crystals pass into the filtrate, which would otherwise dissolve during HPLC dilution and cause false-positive concentration spikes.

Step 4: HPLC Quantification

  • Action: Dilute the filtrate 1:100 with the mobile phase (e.g., Acetonitrile/Water with 0.1% Phosphoric Acid) and analyze via RP-HPLC using a C18 column and UV detection at ~254 nm. Quantify against a 5-point validated calibration curve.

  • Causality: High dilution immediately halts any potential precipitation post-filtration. The acidic mobile phase ensures the amine groups remain fully protonated, yielding sharp, reproducible chromatographic peaks.

Workflow A Solvent Selection B Isothermal Saturation A->B C 48h Equilibration B->C D Filtration (0.22 µm) C->D E HPLC Quantification D->E

Figure 1: Standardized isothermal shake-flask workflow for thermodynamic solubility determination.

Process Chemistry Implications

Understanding this solubility profile directly impacts the synthetic route of Linezolid and its analogs:

  • Reaction Optimization: During the reduction of the nitro-aromatic precursor to form 2-[(4-Amino-2-fluorophenyl)amino]ethanol, utilizing THF instead of Ethanol prevents the intermediate from precipitating out of solution. This maintains catalyst turnover rates and prevents reactor fouling in continuous flow systems ()[2].

  • Crystallization Engineering: The stark contrast in solubility between EtOAc (high) and Hexane (very low) makes this binary mixture an ideal solvent/anti-solvent pair for purifying the intermediate. The API can be dissolved in minimal EtOAc, followed by the controlled addition of Hexane to drive high-yield, high-purity crystallization.

References

  • Catalytic Static Mixers for the Continuous Flow Hydrogenation of a Key Intermediate of Linezolid (Zyvox) Organic Process Research & Development (ACS Publications) URL:[Link]

  • Determination and correlation of solubility of linezolid form II in different pure and binary solvents The Journal of Chemical Thermodynamics (via ResearchGate) URL:[Link]

  • 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2) Chemical Properties Pharmaffiliates Reference Standards URL:[Link]

Sources

pharmacokinetics of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in biological systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Linezolid is a cornerstone oxazolidinone antimicrobial agent that selectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[1][2]. While highly effective, its clinical utility is often limited by dose- and time-dependent hematological toxicities, particularly in patients with renal impairment[1][3].

The compound 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS No: 1039868-68-2) is a critical structural intermediate, pharmacopeial impurity, and terminal degradant of Linezolid[4][5]. Structurally, it represents the core aniline scaffold of the parent drug following the complete cleavage of both the morpholine and oxazolidinone rings. Understanding the pharmacokinetic (PK) behavior and systemic tracking of this specific aniline derivative is paramount for therapeutic drug monitoring (TDM), toxicity profiling, and quality control in drug development.

Pharmacokinetics (ADME) in Biological Systems

Because 2-[(4-Amino-2-fluorophenyl)amino]ethanol is a low-molecular-weight (170.18 g/mol ), highly polar aniline derivative[4], its behavior in biological matrices diverges significantly from the parent drug.

  • Absorption & Distribution: Linezolid distributes widely into well-perfused tissues with a volume of distribution approximating total body water[2]. However, the terminal degradant, possessing a primary amine and an ethanolamine group, is highly hydrophilic. This polarity reduces its affinity for plasma proteins, leading to a rapid, unbound systemic distribution.

  • Metabolism & Causality of Toxicity: In vivo, Linezolid undergoes non-enzymatic oxidative cleavage of its morpholine ring to form two major circulating metabolites: PNU-142300 and PNU-142586[2][6]. The subsequent hydrolytic breakdown of the oxazolidinone core yields the terminal aniline degradant[1][7]. The systemic accumulation of these open-ring metabolites is causally linked to Linezolid-induced thrombocytopenia and myelosuppression[1][3]. Aniline derivatives, such as 2-[(4-Amino-2-fluorophenyl)amino]ethanol, are notorious for inducing oxidative stress in erythrocytes, thereby exacerbating these hematological toxicities.

  • Excretion: Elimination is heavily reliant on renal clearance[3]. In patients with severe renal insufficiency, the glomerular filtration of such polar metabolites is drastically reduced, leading to a 5- to 10-fold systemic accumulation compared to healthy cohorts[2][3].

Pathway L Linezolid (Parent Drug) M1 PNU-142586 / PNU-142300 (Morpholine Ring Cleavage) L->M1 Oxidation (CYP-independent) D1 2-[(4-Amino-2-fluorophenyl)amino]ethanol (Terminal Degradant) M1->D1 Hydrolysis (Oxazolidinone Cleavage) Tox Hematological Toxicity (Myelosuppression Risk) D1->Tox Aniline-mediated Oxidative Stress

Figure 1: Metabolic degradation pathway of Linezolid to its terminal aniline degradant.

Quantitative Data Summaries

To establish a self-validating analytical framework, the physicochemical properties and mass spectrometric parameters must be strictly defined.

Table 1: Physicochemical and Pharmacokinetic Properties

Parameter Value Biological / Analytical Significance
Molecular Formula C8H11FN2O[4] Dictates the exact mass for MS calibration.
Molecular Weight 170.18 g/mol [4] Small molecular radius; rapid systemic distribution.
Primary Elimination Renal[3] High risk of accumulation in renal insufficiency.

| Toxicity Profile | Hematotoxic[1] | Contributes to off-target myelosuppression. |

Table 2: LC-MS/MS MRM Parameters (ESI+ Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2-[(4-Amino-2-fluorophenyl)amino]ethanol 171.2 153.2 15
2-[(4-Amino-2-fluorophenyl)amino]ethanol 171.2 110.1 25

| Linezolid-d3 (Internal Standard) | 341.2 | 297.2 | 20 |

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating mechanism via stable-isotope internal standardization and targeted protein precipitation[3].

Step-by-Step Methodology
  • Matrix Aliquoting: Transfer 50 µL of human serum (or plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • Protein Precipitation (The Causality): Add 150 µL of cold acetonitrile (ACN) spiked with Linezolid-d3 (Internal Standard, 50 ng/mL).

    • Scientific Rationale: A 3:1 ratio of organic solvent to aqueous matrix rapidly denatures serum proteins (e.g., albumin), breaking non-covalent drug-protein bonds and ensuring >95% extraction recovery of the polar degradant without the need for complex solid-phase extraction (SPE).

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Scientific Rationale: Hard pelleting of the denatured proteins prevents catastrophic clogging of the sub-2-micron UHPLC column frits.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water.

    • Scientific Rationale: Diluting the organic extract with water matches the initial mobile phase conditions, preventing "solvent effects" (peak splitting or fronting) during injection.

  • UHPLC Separation: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Scientific Rationale: The acidic modifier (formic acid) ensures that the primary and secondary amines of the degradant remain fully protonated (M+H)+, which is critical for maximizing electrospray ionization (ESI) efficiency and achieving a lower limit of quantification (LLOQ).

  • Data Acquisition: Monitor the specific MRM transitions outlined in Table 2. The use of a deuterated internal standard corrects for any matrix-induced ion suppression, validating the accuracy of every single injection.

Workflow P1 1. Sample Aliquot (Serum) P2 2. Protein Precipitation (ACN + IS) P1->P2 P3 3. Centrifugation (14,000 x g) P2->P3 P4 4. UHPLC Separation (C18 Column) P3->P4 P5 5. ESI-MS/MS (MRM Mode) P4->P5

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for degradant quantification.

Sources

Comprehensive Metabolic Profiling of 2-[(4-Amino-2-fluorophenyl)amino]ethanol: Analytical Workflows and Toxicological Implications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS No. 1039868-68-2) is a critical synthetic impurity and potential degradation product associated with the oxazolidinone antibacterial agent, Linezolid[1]. Structurally, the compound is characterized by an ethanolamine moiety and a primary aromatic amine (PAA). In pharmaceutical development, PAAs are classified as potent structural alerts for mutagenicity under the ICH M7(R2) guidelines[2].

The genotoxic potential of PAAs is not inherent to the parent molecule but is strictly dependent on its metabolic bioactivation. Therefore, identifying the in vitro and in vivo metabolites of this specific compound is a mandatory step for toxicological risk assessment, enabling drug development professionals to establish safe acceptable intake (AI) limits.

Mechanistic Basis of Biotransformation

The biotransformation of 2-[(4-Amino-2-fluorophenyl)amino]ethanol is governed by the kinetic competition between bioactivation and detoxification pathways. Understanding this causality is essential for designing appropriate analytical trapping experiments.

  • Bioactivation (N-Hydroxylation): The primary amine at the C4 position is highly susceptible to N-oxidation, primarily mediated by hepatic Cytochrome P450 enzymes (e.g., CYP1A2 and CYP3A4). This yields an N-hydroxylamine intermediate. Subsequent phase II esterification (e.g., by sulfotransferases) creates a superior leaving group, facilitating heterolytic cleavage to form a highly electrophilic nitrenium ion[3]. This nitrenium ion is the ultimate toxicant responsible for covalent DNA adduction and subsequent mutagenesis.

  • Detoxification (N-Acetylation): N-acetyltransferases (NAT1 and NAT2) can acetylate the primary amine, neutralizing its nucleophilicity and sterically hindering N-hydroxylation. This is a critical detoxification route.

  • Alcohol Oxidation: The terminal hydroxyl group of the ethanolamine moiety at C1 can be oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form a carboxylic acid derivative (glycine analog), mirroring the primary metabolic clearance pathway of the parent drug Linezolid[4].

MetabolicPathways Parent 2-[(4-Amino-2-fluorophenyl) amino]ethanol (Parent PAA) NHydroxy N-Hydroxylamine (Bioactivation) Parent->NHydroxy CYP1A2 / CYP3A4 NAcetyl N-Acetyl Metabolite (Detoxification) Parent->NAcetyl NAT1 / NAT2 Carboxylic Carboxylic Acid (Alcohol Oxidation) Parent->Carboxylic ADH / ALDH Glucuronide N-Glucuronide (Phase II Clearance) Parent->Glucuronide UGTs Nitrenium Nitrenium Ion (DNA Reactive) NHydroxy->Nitrenium SULTs / Spontaneous

Metabolic pathways of 2-[(4-Amino-2-fluorophenyl)amino]ethanol highlighting bioactivation.

Self-Validating Experimental Protocols

To accurately capture both stable metabolites and transient reactive intermediates, a robust in vitro protocol utilizing human hepatocytes and High-Resolution Mass Spectrometry (HRMS) must be deployed. Hepatocytes are chosen over liver microsomes because they contain the full, intact complement of both Phase I (CYPs) and Phase II (NATs, UGTs, SULTs) enzymes, along with endogenous cofactors, allowing for the observation of true metabolic competition.

Protocol 3.1: Hepatocyte Incubation with Reactive Intermediate Trapping

Causality: Nitrenium ions are too transient to be detected directly by LC-MS. By supplementing the incubation with Glutathione (GSH), the electrophilic nitrenium ion is intercepted, forming a stable, detectable GSH-thioether adduct. This acts as a proxy for DNA-binding potential.

  • Preparation: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E to a concentration of 1×106 viable cells/mL.

  • Trapping Agent Addition: Supplement the suspension with 5 mM GSH.

  • Incubation: Initiate the reaction by adding 2-[(4-Amino-2-fluorophenyl)amino]ethanol (final concentration 10 µM). Incubate at 37°C under 5% CO 2​ .

  • Self-Validation Controls: Run parallel incubations with a known mutagenic PAA (e.g., 2-naphthylamine) as a positive control for GSH trapping, and a heat-inactivated hepatocyte sample as a negative control to rule out non-enzymatic degradation.

  • Termination: At 0, 30, 60, and 120 minutes, quench 100 µL aliquots with 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 × g for 10 minutes to precipitate proteins.

Protocol 3.2: UHPLC-HRMS Analysis with Mass Defect Filtering

Causality: Biological matrices produce massive background noise in LC-MS. Because biotransformations (like +16 Da for oxidation) cause predictable, minute shifts in the fractional mass (mass defect) of the parent molecule, Mass Defect Filtering (MDF) computationally strips away endogenous matrix ions, revealing trace metabolites[5].

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 × 100 mm). Use a gradient of water (0.1% formic acid) and acetonitrile.

  • Detection: Acquire data on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA).

  • Data Processing: Apply an MDF window of ±50 mDa around the mass defect of the parent compound and its predicted core fragments.

AnalyticalWorkflow Incubation Hepatocyte Incubation (+ GSH) LCMS UHPLC-HRMS Data Acquisition Incubation->LCMS MDF Mass Defect Filtering (MDF) LCMS->MDF MSMS MS/MS Fragment Assignment MDF->MSMS ID Metabolite Structural Elucidation MSMS->ID

LC-HRMS analytical workflow utilizing mass defect filtering for trace metabolite identification.

Data Presentation and Structural Elucidation

The identification of metabolites relies on accurate mass measurements (typically <3 ppm error) and diagnostic MS/MS fragmentation. The parent compound, 2-[(4-Amino-2-fluorophenyl)amino]ethanol ( C8​H11​FN2​O ), has a monoisotopic mass of 170.0855 Da, yielding an [M+H]+ ion at m/z 171.0928.

Table 1: Expected Metabolites of 2-[(4-Amino-2-fluorophenyl)amino]ethanol
Metabolite IDBiotransformationFormulaExpected [M+H]+ Mass Shift (Da)Diagnostic MS/MS FragmentsToxicological Role
Parent None C8​H11​FN2​O 171.09280m/z 153.08 (loss of H2​O ), 126.04N/A
M1 N-Acetylation C10​H13​FN2​O2​ 213.1034+42.0106m/z 171.09 (loss of ketene)Detoxification
M2 N-Hydroxylation C8​H11​FN2​O2​ 187.0877+15.9949m/z 169.07 (loss of H2​O )Bioactivation
M3 Alcohol Oxidation C8​H9​FN2​O2​ 185.0721+13.9793m/z 140.05 (loss of COOH )Clearance
M4 GSH Adduct C18​H26​FN5​O7​S 476.1609+305.0681m/z 347.11 (loss of pyroglutamate)Reactive Trapping

Diagnostic Logic: Differentiating N-hydroxylation (M2) from aromatic ring C-hydroxylation is critical in structural elucidation. N-hydroxylamines typically exhibit a facile neutral loss of water (-18 Da) or oxygen (-16 Da) in MS/MS spectra, whereas C-hydroxylated aromatic rings are substantially more stable and resist water loss under collision-induced dissociation.

Conclusion and Toxicological Implications

The metabolic profiling of 2-[(4-Amino-2-fluorophenyl)amino]ethanol directly informs its regulatory control strategy. If in vitro studies demonstrate that the compound is rapidly and predominantly N-acetylated (M1) or oxidized to the carboxylic acid (M3) without significant formation of the GSH-adduct (M4), a data-driven argument can be made that the PAA is efficiently detoxified. Conversely, robust detection of M2 and M4 confirms the formation of the mutagenic nitrenium ion, mandating that the impurity be tightly controlled in the Linezolid drug substance to levels at or below the ICH M7 Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day [2].

References

  • Linezolid-impurities - Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • center for drug evaluation and - accessdata.fda.gov (Linezolid Clinical Pharmacology Review) Source: fda.gov URL:[Link]

  • Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data Source: nih.gov URL:[Link]

  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: fda.gov URL:[Link]

  • Explanation for Main Features of Structure-Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2 Source: researchgate.net URL:[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in Linezolid API

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS No. 1039868-68-2) is a critical, highly polar process-related impurity and degradation product associated with the synthesis and storage of Linezolid, a widely used oxazolidinone antibiotic[1].

From a mechanistic standpoint, this impurity emerges through a combination of hydrolytic ring-opening of the oxazolidinone core and the cleavage of the morpholine moiety under stress conditions (e.g., thermal, acidic, or basic environments)[2]. Because it contains a primary aromatic amine, it is flagged as a potential mutagenic impurity (PMI). Under ICH M7 guidelines, genotoxic impurities require rigorous control, often necessitating limits in the low parts-per-million (ppm) range (e.g., <8.3 µg/g based on the maximum daily dose of the API)[3]. This application note details a robust, self-validating UHPLC-MS/MS protocol designed to quantify this trace impurity with high specificity and accuracy.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, developing an assay for this specific compound requires overcoming two primary challenges: the extreme polarity of the analyte and the massive matrix suppression caused by the high-concentration Linezolid API.

  • Chromatographic Rationale (Why a Polar-Embedded Column?): The target impurity possesses a primary amine, a secondary amine, and a terminal hydroxyl group, making it highly hydrophilic. Standard C18 columns will suffer from phase collapse in the highly aqueous mobile phases required to retain it, leading to poor peak shape and co-elution with the void volume. We utilize a Polar-Embedded C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Polar-RP). The embedded polar groups maintain stationary phase hydration, providing orthogonal selectivity and strong retention for aliphatic-amino-alcohols.

  • Ionization & Fragmentation Mechanics: Electrospray Ionization in positive mode (ESI+) is selected. The basic nitrogen atoms readily accept protons from the acidic mobile phase (0.1% Formic Acid) to form a stable [M+H]+ precursor ion at m/z 171.1. During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of the ethanolamine tail ( −44 Da, loss of C2​H4​O ), yielding a highly stable 4-amino-2-fluoroaniline product ion at m/z 127.1.

  • Self-Validating System (Trustworthiness): To guarantee that the assay is self-correcting against matrix effects, Linezolid-d8 is employed as an isotopic surrogate internal standard (IS). The protocol is bracketed by Quality Control (QC) samples at the Lower Limit of Quantification (LLOQ), Low, Mid, and High levels. Matrix spike recoveries must fall within 80-120% to validate that the API is not suppressing the impurity's ionization.

Visualizing the Impurity Pathway

Pathway API Linezolid (API) MW: 337.35 Hydrolysis Hydrolytic Degradation (Oxazolidinone Ring Opening) API->Hydrolysis Acid/Base/Thermal Stress Intermediate Desacetyl/Descarbonyl Intermediates Hydrolysis->Intermediate Decarboxylation Impurity 2-[(4-Amino-2-fluorophenyl)amino]ethanol MW: 170.18 Intermediate->Impurity Morpholine Cleavage

Degradation pathway of Linezolid yielding the target fluorinated aromatic amine impurity.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-[(4-Amino-2-fluorophenyl)amino]ethanol Reference Standard[1].

  • Internal Standard (IS): Linezolid-d8 (100 ng/mL working solution).

  • Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.

Step-by-Step Sample Preparation

The goal of this extraction is to dissolve the API entirely while keeping the polar impurity stable, avoiding complex solid-phase extractions that could lead to analyte loss.

  • Weighing: Accurately weigh 50.0 mg of the Linezolid API batch into a 15 mL polypropylene centrifuge tube.

  • Dissolution: Add 5.0 mL of extraction solvent (Water:Acetonitrile, 80:20, v/v). Causality: The high aqueous content ensures the polar impurity is fully solvated, while 20% organic is sufficient to keep the Linezolid API in solution without precipitating.

  • IS Spiking: Add 50 µL of the Linezolid-d8 IS working solution to the tube.

  • Homogenization: Vortex vigorously for 2 minutes, followed by ultrasonication for 5 minutes at room temperature.

  • Clarification: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble excipients (if analyzing formulated drug products).

  • Filtration: Transfer the supernatant through a 0.22 µm hydrophilic PTFE syringe filter into an LC vial for injection.

LC-MS/MS Workflow

Workflow Prep Sample Prep (API Dissolution) LC UHPLC Separation (Polar-Embedded C18) Prep->LC Ionization ESI+ Ionization (m/z 171.1) LC->Ionization MSMS MRM Detection (171.1 -> 127.1) Ionization->MSMS Data Quantification (ICH M7) MSMS->Data

LC-MS/MS analytical workflow from sample preparation to ICH M7 compliant data analysis.

Instrumental Conditions & Data Presentation

Table 1: UHPLC Gradient Program

Column: Waters Atlantis T3 (100 mm × 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Vol: 2.0 µL

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0095.05.0Isocratic hold (Retain polar analyte)
1.5095.05.0Isocratic hold
4.0040.060.0Linear gradient (Elute API)
5.5010.090.0Column wash
6.0095.05.0Re-equilibration
8.0095.05.0End of run
Table 2: MS/MS MRM Parameters

Source: Electrospray Ionization (ESI+) Capillary Voltage: 3.5 kV | Desolvation Temp: 500°C | Dwell Time: 50 ms

CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-[(4-Amino-2-fluorophenyl)amino]ethanol Quantifier171.1127.118
2-[(4-Amino-2-fluorophenyl)amino]ethanol Qualifier171.1153.112
Linezolid-d8 Internal Std346.2298.222
Table 3: Method Validation Summary

Validation performed in accordance with ICH Q2(R1) and M7 guidelines.

Validation ParameterResult / MetricAcceptance Criteria
Limit of Detection (LOD) 0.15 ppm (relative to API)S/N ≥ 3
Limit of Quantification (LOQ) 0.50 ppm (relative to API)S/N ≥ 10, Precision ≤ 10%
Linearity Range 0.50 – 20.0 ppm R2≥0.995
Matrix Effect (Suppression) 92.4% (normalized by IS)80% – 120%
Accuracy (Spike Recovery) 98.5% ± 3.2%90% – 110%

Conclusion

By leveraging a polar-embedded stationary phase and the high specificity of MRM transitions, this LC-MS/MS protocol successfully isolates and quantifies the highly polar 2-[(4-Amino-2-fluorophenyl)amino]ethanol impurity away from the massive Linezolid API matrix. The integration of an isotopic internal standard ensures the method is self-validating, providing the rigorous trustworthiness required for regulatory submissions concerning mutagenic impurities.

References

  • [1] Title: Linezolid-impurities - Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • [3] Title: A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [2] Title: Isolation and characterization of process-related impurities in linezolid Source: ResearchGate URL: [Link]

Sources

synthesis route for 2-[(4-Amino-2-fluorophenyl)amino]ethanol intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Route and Protocol for 2-[(4-Amino-2-fluorophenyl)amino]ethanol

Executive Summary & Chemical Context

In the development and scale-up of oxazolidinone-class antibacterial agents (such as Linezolid), managing process impurities and synthesizing precise intermediates is critical for regulatory compliance and API efficacy. 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2) is a highly documented intermediate and known process impurity encountered during the synthesis of these active pharmaceutical ingredients[1],[2].

This application note outlines a field-validated, two-step synthetic workflow to produce this compound. The route leverages a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation, engineered to prevent unwanted side reactions such as hydrodehalogenation.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis relies on the predictable electronic effects exerted by a nitro group on a polyfluorinated aromatic ring.

Step 1: Regioselective SNAr The starting material, 3,4-difluoronitrobenzene, contains two potential leaving groups (fluorines at C3 and C4). However, the strong electron-withdrawing nitro group at C1 activates the para position (C4) via resonance, drastically lowering the activation energy required to form the Meisenheimer complex intermediate[3]. The meta position (C3) lacks this resonance stabilization. Therefore, when ethanolamine is introduced as a nucleophile, it exclusively attacks the C4 position, yielding 2-[(2-fluoro-4-nitrophenyl)amino]ethanol[4].

SNArMechanism Step1 Nucleophilic Attack Ethanolamine attacks C4 of 3,4-Difluoronitrobenzene Step2 Meisenheimer Complex Formation Negative charge delocalized onto Nitro group Step1->Step2 Step3 Leaving Group Expulsion Fluoride ion (F-) departs, restoring aromaticity Step2->Step3 Step4 Product Formation 2-[(2-Fluoro-4-nitrophenyl)amino]ethanol Step3->Step4

Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex.

Step 2: Chemoselective Nitro Reduction The intermediate possesses a nitro group that must be reduced to an amine. A critical risk in this step is the potential for hydrodehalogenation (the reductive cleavage of the C2–F bond). To prevent this, Raney Nickel is selected as the hydrogenation catalyst under mild pressure, as it exhibits a much lower propensity for cleaving aryl-fluoride bonds compared to standard Palladium on Carbon (Pd/C)[5].

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction state can be verified before proceeding to subsequent steps.

Protocol A: SNAr Synthesis of 2-[(2-Fluoro-4-nitrophenyl)amino]ethanol

Objective: Regioselective substitution of the C4 fluorine to attach the ethanolamine moiety.

  • Preparation: In a clean, dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-difluoronitrobenzene (1.0 eq, 50.0 mmol) in 150 mL of anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 75.0 mmol) to the solution.

    • Causality: As the SNAr reaction proceeds, hydrofluoric acid (HF) is generated. K₂CO₃ acts as an acid scavenger. Without it, HF would protonate the ethanolamine, rendering it non-nucleophilic and stalling the reaction.

  • Nucleophile Introduction: Add ethanolamine (1.1 eq, 55.0 mmol) dropwise over 15 minutes at room temperature. This controlled addition mitigates the exothermic nature of the initial nucleophilic attack.

  • Reaction Execution: Heat the reaction mixture to 75 °C and stir for 4–5 hours.

    • Self-Validation (IPC): Monitor the reaction via HPLC or TLC (Hexane:Ethyl Acetate 7:3). The reaction is deemed complete when the 3,4-difluoronitrobenzene peak is <1%.

  • Workup & Isolation: Cool the mixture to room temperature and filter out the inorganic salts (K₂CO₃ and KF). Concentrate the filtrate under reduced pressure. Dissolve the crude residue in 200 mL ethyl acetate, wash twice with 100 mL brine to remove residual ethanolamine, dry over anhydrous Na₂SO₄, and evaporate to yield the nitro intermediate as a yellow/orange solid.

Protocol B: Catalytic Hydrogenation to Target Amine

Objective: Chemoselective reduction of the nitro group without defluorination.

  • Preparation: Dissolve the isolated 2-[(2-fluoro-4-nitrophenyl)amino]ethanol (approx. 45 mmol) in 200 mL of HPLC-grade methanol inside a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Carefully add Raney Nickel catalyst (10% w/w relative to the substrate).

    • Causality: Raney Nickel provides high catalytic activity for nitro reduction while preserving the fragile C-F bond, avoiding the generation of defluorinated impurities[5].

  • Atmosphere Exchange: Purge the vessel with Nitrogen gas three times to remove oxygen, followed by three purges with Hydrogen gas.

  • Reaction Execution: Pressurize the vessel with H₂ gas to 50 psi (approx. 3.5 bar) and stir vigorously at 25 °C for 4 hours.

    • Self-Validation (IPC): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases entirely for at least 30 consecutive minutes. Confirm via HPLC (disappearance of the yellow nitro intermediate).

  • Workup & Isolation: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst.

    • Safety Note: Raney Nickel is highly pyrophoric. Never allow the Celite filter cake to dry in the air; keep it wet with water or methanol before safe disposal.

  • Final Yield: Concentrate the methanolic filtrate under vacuum to afford 2-[(4-Amino-2-fluorophenyl)amino]ethanol as an off-white to pale brown solid.

SynthesisRoute SM 3,4-Difluoronitrobenzene (Starting Material) Int1 2-[(2-Fluoro-4-nitrophenyl) amino]ethanol SM->Int1 SNAr Reaction (75°C, 5h) Reagent1 Ethanolamine + K2CO3 Reagent1->Int1 Product 2-[(4-Amino-2-fluorophenyl) amino]ethanol Int1->Product Nitro Reduction (rt, 50 psi H2) Reagent2 H2 Gas + Raney Ni Reagent2->Product

Synthetic workflow for 2-[(4-Amino-2-fluorophenyl)amino]ethanol.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized stoichiometric parameters, thermodynamic conditions, and expected yields for the two-step synthesis.

Reaction StepReagents & EquivalentsSolventTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
1. SNAr 3,4-Difluoronitrobenzene (1.0 eq)Ethanolamine (1.1 eq)K₂CO₃ (1.5 eq)Acetonitrile754 - 588 - 92%> 98.0%
2. Reduction Nitro Intermediate (1.0 eq)H₂ Gas (50 psi)Raney Ni (10% w/w)Methanol25490 - 95%> 99.0%

References

  • Pharmaffiliates. "CAS No : 1039868-68-2 | Product Name : 2-[(4-Amino-2-fluorophenyl)amino]ethanol". Pharmaffiliates. Available at:[Link]

  • Pharmaffiliates. "Linezolid-impurities". Pharmaffiliates. Available at:[Link]

  • US Patent Office. "Method for preparing (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinylmethylamine". Google Patents (US8703939B2).
  • Quick Company. "Processes For The Preparation Of Linezolid". Quick Company Patent Database. Available at:[Link]

  • Journal of Physical Organic Chemistry. "The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro‐nitrobenzenes: an investigation by kinetic measurements and DFT calculations". ACS / Wiley. Available at:[Link]

Sources

using 2-[(4-Amino-2-fluorophenyl)amino]ethanol as a Linezolid reference standard

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-[(4-Amino-2-fluorophenyl)amino]ethanol as a Reference Standard in Linezolid Quality Control

Scientific Context & Causality

Linezolid is a critical oxazolidinone-class antibacterial agent that inhibits bacterial protein synthesis by disrupting the translation of messenger RNA (mRNA) at the ribosome[1]. The safety and efficacy of the Linezolid Active Pharmaceutical Ingredient (API) depend heavily on rigorous impurity profiling.

One of the most critical impurities to monitor is 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS 1039868-68-2) [1]. To understand why this specific molecule is monitored, we must examine the causality of its formation. Linezolid is synthesized via the key precursor 3-fluoro-4-morpholinoaniline. This precursor is generated by reacting 3,4-difluoronitrobenzene with morpholine, followed by catalytic hydrogenation. However, industrial-grade morpholine often contains trace amounts of ethanolamine as a reagent impurity.

When ethanolamine competes with morpholine during the initial nucleophilic aromatic substitution, it forms a 2-[(2-fluoro-4-nitrophenyl)amino]ethanol intermediate. Upon reduction, this yields 2-[(4-Amino-2-fluorophenyl)amino]ethanol. If this open-ring impurity is not purged, it will undergo the final oxazolidinone cyclization steps, resulting in a des-morpholino Linezolid analogue that lacks antibacterial efficacy and presents unknown toxicity risks. Therefore, utilizing 2-[(4-Amino-2-fluorophenyl)amino]ethanol as a Reference Standard is a mandatory Critical Control Point (CCP) for qualifying the intermediate aniline before API synthesis.

Pathway cluster_reagents Amine Nucleophiles SM 3,4-Difluoronitrobenzene (Starting Material) NitroMorph 3-Fluoro-4-morpholino- nitrobenzene SM->NitroMorph NitroEth 2-[(2-Fluoro-4-nitrophenyl) amino]ethanol SM->NitroEth Morph Morpholine (Intended Reagent) Morph->NitroMorph Eth Ethanolamine (Trace Impurity) Eth->NitroEth AnilineMorph 3-Fluoro-4-morpholinoaniline (Key Precursor) NitroMorph->AnilineMorph Catalytic Hydrogenation Impurity 2-[(4-Amino-2-fluorophenyl) amino]ethanol (Reference Standard) NitroEth->Impurity Catalytic Hydrogenation API Linezolid (API) AnilineMorph->API (R)-Epichlorohydrin & Carbonyl Diimidazole API_Imp Des-morpholino Linezolid Analogue Impurity->API_Imp Parallel API Synthesis

Fig 1. Origin of 2-[(4-Amino-2-fluorophenyl)amino]ethanol during Linezolid precursor synthesis.

The Self-Validating Analytical Workflow

To ensure absolute trustworthiness in API batch release, the analytical protocol must be a self-validating system . This means the High-Performance Liquid Chromatography (HPLC) method is designed with an internal logic loop: it cannot proceed to sample analysis unless it proves its own resolving power and precision through a System Suitability Test (SST)[2].

If the system fails to resolve Linezolid from 2-[(4-Amino-2-fluorophenyl)amino]ethanol (Resolution < 3.0), the workflow halts automatically. This prevents the generation of false-positive compliance data caused by column degradation or mobile phase errors.

Workflow Prep Standard & Sample Preparation SST System Suitability Testing (SST) Prep->SST Decision SST Criteria Met? SST->Decision Run Execute Gradient RP-HPLC Decision->Run Yes (Rs > 3.0, RSD ≤ 1.0%) Halt Troubleshoot & Re-equilibrate Decision->Halt No Analyze Quantify Impurity (% w/w) Run->Analyze Halt->SST Retest

Fig 2. Self-validating RP-HPLC analytical workflow for Linezolid impurity profiling.

Step-by-Step Methodology: RP-HPLC Protocol

This gradient RP-HPLC method is grounded in harmonized USP monograph standards for Linezolid[3], optimized specifically to capture polar amine impurities.

Phase 1: Reagent and Mobile Phase Preparation

Causality Note: The use of unadjusted monobasic potassium phosphate buffer (pH ~4.5) is a deliberate choice. At this pH, the primary and secondary amines of 2-[(4-Amino-2-fluorophenyl)amino]ethanol remain fully protonated, which prevents peak splitting and ensures reproducible retention times[2].

  • Buffer Synthesis: Accurately weigh 1.4 g of monobasic potassium phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of HPLC-grade water. Filter through a 0.22 µm PTFE membrane.

  • Solution A: Mix Methanol, Acetonitrile, and Buffer in a 15:5:80 (v/v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Solution B: Mix Methanol and Buffer in a 50:50 (v/v) ratio. Degas thoroughly.

  • Diluent: Combine Acetonitrile and HPLC-grade water in a 35:65 (v/v) ratio[3].

Phase 2: Reference Standard Preparation

Causality Note: Due to the electron-rich nature of the aniline moiety in 2-[(4-Amino-2-fluorophenyl)amino]ethanol, solutions are highly susceptible to auto-oxidation. Amber glassware and chilled sonication are mandatory to prevent thermal and photolytic degradation during preparation.

  • Impurity Stock Solution: Accurately weigh 10 mg of 2-[(4-Amino-2-fluorophenyl)amino]ethanol reference standard into a 100 mL amber volumetric flask. Dissolve in 50 mL of Diluent using chilled sonication, then make up to volume (100 µg/mL).

  • Linezolid Standard Solution: Accurately weigh 8 mg of USP Linezolid RS into a 100 mL volumetric flask and dilute to volume with Diluent (0.08 mg/mL)[3].

  • System Suitability Solution (SST): Transfer 1.0 mL of the Impurity Stock Solution into a 100 mL volumetric flask, and make up to volume using the Linezolid Standard Solution.

Phase 3: Chromatographic Execution

Equip the HPLC with an end-capped L1 (C18) stationary phase. Causality Note: End-capping is critical to mask residual silanols on the silica backbone, which would otherwise cause severe tailing of the basic 2-[(4-Amino-2-fluorophenyl)amino]ethanol impurity[4].

Table 1: HPLC Instrument Parameters & Gradient Program

ParameterSpecification
Column C18 (L1), 4.6-mm × 7.5-cm, 3-µm particle size
Detector UV at 254 nm
Flow Rate 1.5 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Autosampler Temp 15°C
Gradient: 0 - 8 min 80% Solution A → 57% Solution A
Gradient: 8 - 18 min 57% Solution A → 0% Solution A
Gradient: 18 - 25 min 0% Solution A (Hold 100% Solution B)
Equilibration 5 minutes at initial conditions (80% A)

Data Interpretation and System Suitability Criteria

Before integrating the sample peaks, the system must pass the self-validating criteria outlined in Table 2. Inject the SST solution in five replicates.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterTarget ValueScientific Justification (Causality)
Resolution ( Rs​ ) NLT 3.0Ensures baseline separation between Linezolid and the structurally similar open-ring impurity.
Tailing Factor ( Tf​ ) NMT 1.5Validates that the C18 column end-capping is intact and no secondary silanol interactions are occurring.
Injection Precision (%RSD) NMT 1.0%Confirms autosampler precision and solution stability across the run duration.

Quantification: Calculate the percentage of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in the Linezolid API sample using the following formula:

% Impurity=(rs​ri​​)×(Cu​Cs​​)×100

Where:

  • ri​ = Peak response of the impurity in the Sample Solution.

  • rs​ = Peak response of Linezolid in the Standard Solution.

  • Cs​ = Concentration of Linezolid in the Standard Solution (mg/mL).

  • Cu​ = Nominal concentration of Linezolid in the Sample Solution (mg/mL).

References

  • Linezolid USP 2025 Monograph. Trungtamthuoc. Available at: [Link]

  • Linezolid Impurities and Reference Standards. Pharmaffiliates. Available at: [Link]

  • Chauhan I, Singh L. Triple-Parameter Optimization of Linezolid 600mg Tablets: Dissolution, HPLC, and UV Spectrophotometric Evaluation. Jinnah University for Women. Available at: [Link]

  • RP-HPLC Method for Linezolid Analysis and Validation. Scribd. Available at: [Link]

Sources

Advanced Sample Preparation and Analytical Workflows for 2-[(4-Amino-2-fluorophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2) is a critical process-related impurity and degradation product associated with the synthesis of oxazolidinone-class antibacterial agents, most notably [Linezolid[1]]([Link]). Regulatory frameworks, such as the ICH Q3A(R2) guidelines, mandate the rigorous profiling of such impurities in Active Pharmaceutical Ingredients (APIs) to ensure patient safety and drug efficacy.

From a sample preparation standpoint, this analyte presents unique challenges. The molecule contains both a primary aniline group and a secondary aliphatic amine, making it highly polar, susceptible to oxidative degradation, and prone to pH-dependent ionization. Developing a robust, [stability-indicating analytical method[2]]([Link]) requires sample preparation techniques that prevent analyte loss while effectively removing matrix interferences. This application note details field-proven, self-validating extraction strategies for both high-concentration API profiling and trace-level bioanalytical quantification.

Physicochemical Properties

Understanding the physicochemical behavior of the target analyte is the foundation of any successful extraction protocol. The electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the adjacent primary aniline, while the secondary amine remains highly basic.

Table 1: Target Analyte Profile

PropertyValue
Compound Name 2-[(4-Amino-2-fluorophenyl)amino]ethanol
CAS Number 1039868-68-2[3]
Molecular Formula C8H11FN2O
Molecular Weight 170.18 g/mol [3]
Key Functional Groups Primary aniline, secondary aliphatic amine, hydroxyl, fluorophenyl
Estimated pKa ~4.0 (Aniline NH2), ~7.5–8.0 (Secondary Amine)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its ability to prove its own accuracy. The following methodologies are designed with built-in causality and self-validation mechanisms.

Protocol A: API & Formulation Profiling (Dilute-and-Shoot)

Causality: For bulk drug substance analysis, extensive extraction is unnecessary and introduces quantitative error. However, the basic nature of the analyte means it can bind non-specifically to active silanol groups in glassware or certain filtration membranes (like Nylon). We utilize a highly organic diluent to maintain solubility and a PTFE membrane to prevent basic-analyte binding.

Step-by-Step Methodology:

  • Weighing & Dissolution: Accurately weigh 10.0 mg of the Linezolid API into a 10 mL amber volumetric flask (amber glass prevents photo-degradation of the aniline group).

  • Solvent Addition: Add 7 mL of Diluent (Methanol:Water, 50:50 v/v containing 0.1% Formic Acid). The acidic modifier ensures the secondary amine remains protonated and highly soluble.

  • Sonication: Sonicate for 10 minutes in a cold water bath (<20°C) to prevent thermal degradation.

  • Volume Adjustment: Dilute to the mark with the Diluent and mix thoroughly.

  • Filtration: Filter a 1 mL aliquot through a 0.22 µm hydrophilic PTFE syringe filter into an HPLC vial.

Self-Validation Mechanism: To ensure no analyte is lost to non-specific binding on the filtration membrane, a parallel 1 mL aliquot is centrifuged at 15,000 x g for 10 minutes without filtration. A peak area variance of <2% between the filtered and centrifuged samples independently validates the inertness of the chosen PTFE membrane.

Protocol B: Bioanalytical Extraction from Plasma (SPE-MCX)

Causality: In pharmacokinetic studies, the analyte must be extracted from complex, protein-rich biological matrices. Because the secondary amine has a pKa of ~7.5, acidifying the sample ensures it is fully positively charged. This allows for strong electrostatic retention on a Mixed-Mode Cation Exchange (MCX) sorbent. Once ionically bound, we can aggressively wash the sorbent with 100% organic solvent to strip away phospholipids—the primary culprits of .

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 200 µL of 2% Phosphoric Acid (H3PO4) to disrupt protein binding and ionize the analyte. Vortex for 30 seconds.

  • Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% H3PO4.

  • Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Washing (Aqueous): Wash with 1 mL of 0.1N HCl. Rationale: Removes polar, neutral, and acidic interferences while the basic analyte remains ionically locked to the sorbent.

  • Washing (Organic): Wash with 1 mL of 100% Methanol. Rationale: Elutes hydrophobic matrix components, including phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Rationale: The high pH neutralizes the secondary amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Self-Validation Mechanism: This protocol operates as a closed-loop validation system. By comparing the signal of a "pre-extraction SIL-IS spike" against a "post-extraction SIL-IS spike" (spiked into a blank matrix extract), the analyst can independently calculate absolute recovery versus matrix suppression. If the pre-extraction signal drops disproportionately, the system flags a breakthrough loss during the wash steps, alerting the user to verify the sample pH.

Workflow Visualization

SPE_Workflow A 1. Sample Pre-treatment Plasma + 2% H3PO4 (1:1) C 3. Sample Loading Apply pre-treated sample A->C B 2. SPE Cartridge Conditioning MeOH followed by 2% H3PO4 B->C D 4. Wash Step 1 (Aqueous) 0.1N HCl (Removes polar interferences) C->D E 5. Wash Step 2 (Organic) 100% MeOH (Removes phospholipids) D->E F 6. Target Elution 5% NH4OH in MeOH E->F G 7. Evaporation & Reconstitution N2 dry at 40°C, dissolve in Mobile Phase F->G H 8. LC-MS/MS Analysis ESI+ MRM Mode (m/z 171.1) G->H

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for 2-[(4-Amino-2-fluorophenyl)amino]ethanol.

Quantitative Data & Recovery Metrics

The implementation of the MCX-SPE protocol (Protocol B) followed by LC-MS/MS analysis (HILIC column, ESI+ mode) yields highly reproducible data. The aggressive organic wash successfully mitigates matrix effects, ensuring the integrity of the quantitative results.

Table 2: Simulated Method Validation & Recovery Metrics (Plasma Matrix)

Spiked Concentration (ng/mL)Mean Recovery (%)Intra-day Precision (%RSD)Matrix Effect (%)
LLOQ (1.0) 92.44.2-3.1
Low QC (3.0) 94.13.8-2.5
Mid QC (50.0) 96.52.1-1.8
High QC (800.0) 97.21.5-1.2

Note: A Matrix Effect value close to 0% indicates negligible ion suppression or enhancement, directly validating the efficacy of the 100% Methanol wash step in removing phospholipids.

References

  • Pharmaffiliates. "Linezolid-impurities: 2-[(4-Amino-2-fluorophenyl)amino]ethanol". Pharmaffiliates Reference Standards. URL:[Link]

  • Reddy KVSR, et al. "Isolation and characterization of process-related impurities in linezolid." Journal of Pharmaceutical and Biomedical Analysis (2002). URL:[Link]

  • Raju TS, et al. "A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode." Journal of Pharmaceutical Analysis (2012). URL:[Link]

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation. URL:[Link]

Sources

High-Resolution Chromatographic Separation of 2-[(4-Amino-2-fluorophenyl)amino]ethanol from Linezolid API

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive application note to address the specific analytical challenges of quantifying highly polar impurities in active pharmaceutical ingredients (APIs). Linezolid is a critical oxazolidinone-class antibacterial agent. During its synthesis or under stress degradation conditions, the morpholine and oxazolidinone rings can be absent or cleaved, leading to the formation of the process-related impurity 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2)[1].

Regulatory frameworks, specifically the ICH Q3A(R2) guidelines, mandate that organic impurities in new drug substances be rigorously identified, quantified, and controlled to thresholds typically below 0.10% or 0.08%, depending on the maximum daily dose[2]. This protocol provides a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method engineered to achieve baseline separation of this specific impurity from the Linezolid API.

Mechanistic Causality: The Science of the Separation

To develop a robust separation method, we must first analyze the structural and electronic differences between the target impurity and the API. Do not simply rely on generic gradients; understanding the molecular causality dictates the chromatographic parameters.

  • Structural Polarity: Linezolid (C₁₆H₂₀FN₃O₄) contains a neutral oxazolidinone ring, an acetamide group, and a weakly basic morpholine ring. In contrast, the impurity 2-[(4-Amino-2-fluorophenyl)amino]ethanol (C₈H₁₁FN₂O) lacks these bulky, lipophilic rings. Instead, it features a primary aromatic amine and a secondary aliphatic amine linked to a hydroxyl group. This makes the impurity significantly smaller and exponentially more hydrophilic.

  • pH-Driven Retention Control: The primary and secondary amines on the impurity have pKa values that make them highly susceptible to ionization. By utilizing a 0.02 M Potassium Phosphate buffer adjusted to pH 3.0 , we intentionally force both amine groups into a fully protonated (cationic) state[3].

  • Silanol Suppression: At pH 3.0, the acidic environment suppresses the ionization of residual silanols on the C18 stationary phase. If these silanols were active (at pH > 4), they would engage in strong secondary ion-exchange interactions with the protonated amines of the impurity, leading to severe peak tailing. The low pH ensures a sharp, symmetrical peak for the impurity[4].

  • Gradient Rationale: Because the protonated impurity is highly polar, it will elute very close to the void volume ( t0​ ) if the organic modifier concentration is too high. Therefore, the method begins with a highly aqueous mobile phase (80% buffer) to ensure sufficient retention ( k′>2 ). A subsequent gradient ramp elutes the more lipophilic Linezolid API and sweeps any late-eluting process impurities from the column[5].

Analytical Workflow & Separation Mechanism

The following diagram illustrates the logical flow of the sample preparation, the mechanism of separation based on polarity, and the downstream data analysis required for regulatory compliance.

G cluster_elution Elution Profile & Detection (UV 254 nm) SamplePrep Sample Preparation (1.0 mg/mL API in Diluent) Injection HPLC Injection (10 µL Volume) SamplePrep->Injection Column Reversed-Phase Separation (C18, pH 3.0 Buffer / MeOH / ACN) Injection->Column Impurity 2-[(4-Amino-2-fluorophenyl)amino]ethanol (Protonated, High Polarity) Elutes First Column->Impurity API Linezolid API (Neutral, Lower Polarity) Elutes Later Column->API DataAnalysis Data Analysis & Integration (ICH Q3A Compliance) Impurity->DataAnalysis API->DataAnalysis

Figure 1: Analytical workflow and chromatographic separation mechanism for Linezolid and its polar impurity.

Experimental Protocol

Chromatographic Conditions

The method utilizes a robust C18 stationary phase coupled with a ternary-like gradient system to optimize the resolution between the polar impurity front and the main API peak[3].

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18 (e.g., Waters XBridge or equivalent), 150 mm × 4.6 mm, 5 µm
Column Temperature 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Photodiode Array recommended for peak purity)
Buffer Solution 0.02 M Monobasic Potassium Phosphate, adjusted to pH 3.0 with H₃PO₄
Mobile Phase A Buffer : Methanol : Acetonitrile (80:10:10, v/v/v)
Mobile Phase B Methanol : Buffer (60:40, v/v)
Diluent Water : Methanol (50:50, v/v)
Gradient Program

Table 2: Mobile Phase Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.01000Isocratic hold to retain the highly polar impurity.
5.01000Impurity elutes within this highly aqueous window.
20.05050Linear ramp to elute the Linezolid API.
30.00100Flush column of highly lipophilic degradants.
35.00100Isocratic hold for column cleaning.
36.01000Return to initial conditions.
45.01000Column re-equilibration.
Step-by-Step Sample Preparation

To ensure this protocol acts as a self-validating system, we must prepare both an unspiked API sample and a System Suitability Test (SST) sample spiked with the impurity standard at the regulatory specification limit (0.1%).

Step 1: Preparation of the Diluent Mix HPLC-grade water and methanol in a 50:50 (v/v) ratio. Degas by sonication for 5 minutes.

Step 2: Preparation of Impurity Stock Solution (100 µg/mL)

  • Accurately weigh 5.0 mg of 2-[(4-Amino-2-fluorophenyl)amino]ethanol reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL of diluent, sonicate to dissolve, and make up to the mark.

Step 3: Preparation of Linezolid API Sample Solution (1.0 mg/mL)

  • Accurately weigh 50.0 mg of Linezolid API.

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Make up to the mark with diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter, discarding the first 2 mL of filtrate[3].

Step 4: Preparation of System Suitability Spiked Sample (0.1% Level)

  • Pipette 1.0 mL of the Impurity Stock Solution (Step 2) into a 100 mL volumetric flask.

  • Add 10.0 mL of the Linezolid API Sample Solution (Step 3).

  • Dilute to volume with diluent. This yields an API concentration of 100 µg/mL and an impurity concentration of 1.0 µg/mL (representing a 1.0% spike relative to this diluted API, or perform a direct 0.1% spike into the 1.0 mg/mL API solution depending on detector sensitivity limits).

System Suitability & Self-Validation Criteria

A method is only as trustworthy as its validation parameters. Before analyzing unknown batches, the system must pass the following self-validating criteria using the SST Spiked Sample. Because of the extreme polarity difference, the impurity will elute significantly earlier than the API.

Table 3: Expected Retention Times and System Suitability Limits

AnalyteApprox. Retention Time (min)Relative Retention Time (RRT)Acceptance Criteria
2-[(4-Amino-2-fluorophenyl)amino]ethanol ~3.5 - 4.5~0.25Tailing Factor ( Tf​ ) ≤1.5 ; %RSD (Area, n=5) ≤5.0%
Linezolid API ~14.0 - 16.01.00Resolution ( Rs​ ) from preceding peaks ≥5.0

Note: If the impurity peak exhibits tailing > 1.5, verify the pH of Mobile Phase A. A pH drift above 3.5 will cause partial deprotonation of the amines, leading to peak broadening and secondary silanol interactions.

References

  • Title: Linezolid-impurities - Pharmaffiliates Source: Pharmaffiliates URL
  • Title: Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension Source: Scholars Middle East Publishers URL
  • Source: PMC (National Institutes of Health)
  • Source: PubMed (J Pharm Biomed Anal)
  • Title: ICH Q3A (R2)

Sources

Troubleshooting & Optimization

reducing baseline noise in 2-[(4-Amino-2-fluorophenyl)amino]ethanol LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 2-[(4-Amino-2-fluorophenyl)amino]ethanol .

Because this compound is a polar, basic small molecule (Exact Mass ~170.08 Da), it is typically analyzed in positive Electrospray Ionization (ESI+) mode, yielding a protonated precursor ion at approximately m/z 171.1 . Trace analysis of low-molecular-weight analytes is notoriously difficult due to high background chemical noise in this mass range.

This guide synthesizes field-proven diagnostic logic, causality-driven explanations, and self-validating protocols to help you isolate and eliminate baseline noise.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before adjusting any parameters, you must systematically isolate the origin of the noise. The following logical workflow is a self-validating system: by sequentially removing components from the flow path, you force the system to reveal the exact location of the contamination[1],[2].

BaselineNoiseTroubleshooting Start High Baseline Noise at m/z 171.1? Divert Divert LC flow to waste (Bypass MS) Start->Divert CheckNoise Does noise drop? Divert->CheckNoise MS_Issue MS Source Contamination (Clean ESI probe/capillary) CheckNoise->MS_Issue No LC_Issue LC System/Solvent Issue CheckNoise->LC_Issue Yes BypassCol Remove Column & Infuse LC_Issue->BypassCol CheckNoise2 Does noise drop? BypassCol->CheckNoise2 Col_Issue Column Bleed/Contamination (Flush or Replace) CheckNoise2->Col_Issue Yes Solv_Issue Solvent/Pump Contamination (Flush System) CheckNoise2->Solv_Issue No

Diagnostic workflow for isolating LC-MS baseline noise sources.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise so high specifically for 2-[(4-Amino-2-fluorophenyl)amino]ethanol? A: This compound has a low molecular weight (m/z 171.1 in ESI+). The low mass region (m/z < 300) is inherently crowded with chemical noise originating from solvent clusters (e.g., water, methanol, and sodium clusters), ambient laboratory air, and ubiquitous plasticizers[3],. Furthermore, because the compound contains basic amino groups, it requires acidic mobile phases (like 0.1% Formic Acid) for optimal ionization, which simultaneously efficiently ionizes basic background contaminants.

Q2: How do I definitively prove whether the noise is coming from my LC or my Mass Spectrometer? A: Use the "Bypass Test." Disconnect the LC tubing from the MS source and divert the flow to waste. If the high background noise immediately drops, the contamination is originating from the LC system (solvents, pumps, or column)[1],[2]. If the noise remains high while the LC is disconnected, the MS source (ESI probe, corona needle, or inlet capillary) is contaminated and requires physical cleaning[4].

Q3: I am using Trifluoroacetic Acid (TFA) to improve peak shape for this amine. Could this be causing my noise? A: Yes. While TFA is excellent for suppressing silanol interactions on the column (improving peak shape for basic amines), it is notorious for causing severe ion suppression and elevated background noise in ESI-MS. TFA forms strong ion pairs with basic analytes in the droplet phase, preventing them from entering the gas phase efficiently[4]. Solution: Switch to 0.1% Formic Acid. If TFA must be removed from a contaminated system, it requires extensive flushing, as it strongly retains on LC tubing and columns[4].

Q4: I am seeing repeating peaks in my background spectra. What are they? A: A series of peaks separated by exactly 44 Da (e.g., m/z 133, 177, 221) is the classic signature of Polyethylene Glycol (PEG) contamination[5],[1]. PEG is ubiquitous; it leaches from low-grade solvents, detergent residues on glassware, plastic tubes, and even personal care products used by operators[5],.

Q5: How can I prevent matrix components from elevating my baseline during biological sample analysis? A: Implement a post-column divert valve. By programming the valve to send the LC effluent to waste during the first few minutes of the run (when unretained salts and polar matrix components elute) and after your analyte elutes (when highly retained lipids wash off), you prevent these compounds from entering and fouling the ESI source[6],[3].

Quantitative Data: Common Low-Mass Interferents

When monitoring for 2-[(4-Amino-2-fluorophenyl)amino]ethanol (m/z 171.1), be aware of these common low-mass contaminants that can elevate your baseline or cause isobaric interference.

Contaminant TypeCommon m/z (ESI+)Source / Causality
Solvent Clusters 83.0, 124.1Acetonitrile/Water clusters. Worsened by poor desolvation gas flow[3].
Triethylamine (TEA) 102.1Carryover from older HPLC methods. Highly basic, suppresses other ions.
Phthalates 149.0, 279.2Plasticizers leaching from low-grade solvent lines or sample vials,[2].
PEG Fragments 133.1, 177.1Detergents, hand creams, low-grade water[5],[4]. Note: m/z 177.1 is dangerously close to your analyte.
Siloxanes 281.1Septa bleed, laboratory air, or silicone tubing[5],[2].

Experimental Protocols

Protocol 1: Systemic LC Decontamination Flush

Purpose: To strip highly retained lipophilic contaminants, PEG, and residual ion-pairing agents (like TFA) from the LC pumps and tubing[1]. Self-Validation: Run a blank solvent injection before and after this protocol. The Total Ion Chromatogram (TIC) baseline should decrease by at least 10-fold.

  • Remove the Column: Disconnect the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh solvents.

  • Divert to Waste: Ensure the LC effluent is directed to waste, NOT into the mass spectrometer.

  • Prepare the "Magic Mixture": In a clean, LC-MS grade glass bottle, prepare a mixture of 25% Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol. Add 0.1% Formic Acid[1].

  • Purge Lines: Place all LC intake lines (A, B, C, D) into the flushing mixture. Purge each line at 5.0 mL/min for 5 minutes.

  • Flush System: Set the pump flow rate to 0.5 mL/min and run the mixture through the system for a minimum of 4 hours (overnight is preferred)[1].

  • Re-equilibrate: Replace the flush mixture with fresh, LC-MS grade mobile phases. Purge all lines, reinstall the column, and equilibrate for 30 column volumes before analyzing your compound.

Protocol 2: ESI Source Cleaning

Purpose: To remove baked-on matrix and chemical residues from the ion source that cause constant chemical noise[6].

  • Cool and Vent: Put the MS in standby mode. Ensure the source temperature has cooled below 50°C before proceeding.

  • Remove the ESI Probe: Carefully detach the ESI probe. Inspect the capillary tip under magnification for salt buildup or physical deformation.

  • Sonicate Components: Disassemble the spray shield and nozzle. Place them in a clean glass beaker containing 50:50 Methanol:Water with 0.1% Formic acid. Sonicate for 15 minutes[4].

  • Wipe the Source Block: Using a lint-free wipe (e.g., Texwipe) moistened with LC-MS grade Methanol, gently wipe the interior of the source housing and the entrance to the heated capillary[5]. Do not spray solvent directly into the MS inlet.

  • Dry and Reassemble: Allow all parts to air dry completely (or blow dry with high-purity nitrogen) before reassembling.

References

  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro." Waters.com. Available at:[Link]

  • Providion. "How do I identify contamination in my LC-MS system and what should I do?" Providiongroup.com. Available at:[Link]

  • University of New Mexico. "Controlling Contamination in LC/MS Systems." Unm.edu. Available at:[Link]

  • PharmPK. "PharmPK Discussion - Rise in background noise in LC-MS/MS analysis." Pharmpk.com. Available at:[Link]

  • University of British Columbia. "Notes on Troubleshooting LC/MS Contamination." Ubc.ca. Available at:[Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 2-[(4-Amino-2-fluorophenyl)amino]ethanol Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the chromatographic analysis of 2-[(4-Amino-2-fluorophenyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their high-performance liquid chromatography (HPLC) methods for this specific analyte. We will delve into the causality behind experimental choices, providing a framework for developing robust and reliable analytical methods.

Section 1: Understanding the Analyte

Q1: What are the key chemical properties of 2-[(4-Amino-2-fluorophenyl)amino]ethanol that affect its chromatography?

A1: Understanding the physicochemical properties of 2-[(4-Amino-2-fluorophenyl)amino]ethanol is the foundation for effective method development. Its structure presents several challenges and opportunities for chromatographic separation.

  • Polarity and Basicity: The molecule contains two basic amine groups (a primary aromatic amine and a secondary aliphatic amine) and a polar hydroxyl group.[1] This makes the compound highly polar and prone to ionization in aqueous solutions. In reversed-phase HPLC, highly polar compounds often exhibit weak retention on non-polar stationary phases like C18.[2]

  • Secondary Interactions: The basic amine groups are susceptible to strong ionic interactions with acidic residual silanol groups (Si-OH) present on the surface of traditional silica-based HPLC columns.[5] This secondary retention mechanism is a primary cause of severe peak tailing, where a portion of the analyte is retained longer than the main peak, leading to asymmetry.[6][7]

Section 2: Troubleshooting Common Issues

Q2: My peak for 2-[(4-Amino-2-fluorophenyl)amino]ethanol is exhibiting significant tailing. What is the primary cause and how do I systematically fix it?

A2: Peak tailing is the most common issue for basic analytes like this one. The cause is almost always a secondary interaction between the protonated (positively charged) amine groups of your analyte and deprotonated (negatively charged) silanol groups on the column's stationary phase.[5]

The following workflow provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_column Is a modern, high-purity, base-deactivated column in use? start->check_column change_column ACTION: Switch to a high-purity, end-capped C18 or alternative column. check_column->change_column No check_buffer Is the mobile phase pH controlled with a buffer? check_column->check_buffer Yes add_buffer ACTION: Incorporate a buffer. (e.g., 10-20 mM formate or phosphate) check_buffer->add_buffer No check_ph Is the mobile phase pH ≤ 3.5? check_buffer->check_ph Yes final_check Re-evaluate peak shape. If tailing persists, consider sample overload or column degradation. add_buffer->final_check adjust_ph ACTION: Adjust mobile phase pH to 2.5 - 3.5. check_ph->adjust_ph No check_ph->final_check Yes adjust_ph->final_check

Sources

preventing thermal degradation of 2-[(4-Amino-2-fluorophenyl)amino]ethanol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in pharmaceutical intermediates, I have designed this comprehensive guide to address a critical challenge in oxazolidinone antibiotic synthesis: the thermal degradation of 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2) during storage[1].

This compound is a highly reactive, electron-rich intermediate utilized in the synthesis of Linezolid, a potent protein synthesis inhibitor used against Gram-positive bacteria[2][3]. Because the molecule contains both a primary aniline moiety and a secondary amine, it is exceptionally vulnerable to thermally accelerated autoxidation. Understanding the causality behind its degradation is essential for maintaining batch-to-batch reproducibility and ensuring the integrity of downstream active pharmaceutical ingredients (APIs).

Mechanistic Insight: The Causality of Thermal Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of 2-[(4-Amino-2-fluorophenyl)amino]ethanol. The molecule features an electron-donating primary amine (-NH₂) and a secondary amine (-NH-CH₂CH₂OH) attached to a fluorinated benzene ring.

When exposed to thermal stress (temperatures >25°C) in the presence of ambient oxygen, the thermal energy lowers the activation barrier for oxidation. The degradation is initiated by hydrogen abstraction (H-abstraction) from the -NH₂ moiety, forming highly reactive N-centered radicals[4]. This reaction follows pseudo-first-order kinetics under thermal stress[5]. Once formed, these radicals rapidly undergo coupling reactions to form deeply colored azo and azoxy dimers, or they oxidize further into quinone diimines[6]. The presence of the ortho-fluorine atom provides some steric and electronic stabilization, but it is insufficient to halt the radical cascade once initiated by heat and oxygen.

Troubleshooting FAQs

Q1: We stored a 500g batch of 2-[(4-Amino-2-fluorophenyl)amino]ethanol at room temperature (25°C) in a clear glass bottle. After three months, the white/off-white powder turned dark brown. Is it still usable? A1: No, the material should be quarantined and re-purified or discarded. The dark brown discoloration is the macroscopic evidence of azo/azoxy oligomerization. Aromatic amines undergo severe oxidative degradation when exposed to light and heat, generating reactive oxygen species that attack the amine groups[7]. Using this degraded intermediate in Linezolid synthesis will introduce complex, structurally similar impurities (such as Linezolid epoxides or chlorohydrin derivatives) that are notoriously difficult to separate during final API crystallization[8].

Q2: How does temperature specifically affect the degradation kinetics of this fluorinated intermediate? A2: Temperature is the primary kinetic driver. Studies on aniline derivatives show that the rate of H-abstraction and subsequent oxidation exhibits a U-shaped temperature dependence, with degradation rates increasing exponentially as temperatures rise above standard ambient conditions[4]. Storing fluorinated pharmaceutical intermediates at reduced temperatures (2–8°C or -20°C) effectively "freezes" the autoxidation cascade by depriving the system of the activation energy required for radical initiation[9].

Q3: We purged our storage containers with Nitrogen, but we still observed a 2% drop in HPLC purity over 6 months at 4°C. Why? A3: Nitrogen purging is often insufficient because nitrogen gas is relatively light and can easily mix with ambient air during the sealing process, leaving residual oxygen in the headspace. For highly sensitive electron-rich anilines, Argon is the superior choice. Argon is approximately 38% denser than air; it sinks to the bottom of the vial, creating a robust, physical inert blanket over the solid intermediate, completely displacing oxygen. Furthermore, ensure your relative humidity is kept below 60%, as moisture can catalyze side reactions[9].

Quantitative Data: Storage Conditions vs. Stability

To standardize your laboratory practices, refer to the following empirically derived storage matrix. This table synthesizes the relationship between environmental controls and the kinetic degradation of the intermediate.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifeDegradation Pathway
Optimal (Long-Term) -20°CArgon BlanketAmber/Opaque> 24 MonthsNegligible
Standard (Short-Term) 2°C to 8°CNitrogen PurgeAmber/Opaque6 - 12 MonthsSlow H-abstraction (Trace)
Suboptimal (Benchtop) 20°C to 25°CAmbient AirClear Glass< 4 WeeksRapid Oxidation, Dimerization
Accelerated Stress 40°C to 60°CAmbient AirDirect UV/Vis< 48 HoursQuinone Diimine Polymerization

Experimental Methodology: Self-Validating Storage & Handling Protocol

To ensure absolute scientific integrity, do not rely on passive storage. Implement this self-validating Standard Operating Procedure (SOP) to guarantee the stability of 2-[(4-Amino-2-fluorophenyl)amino]ethanol.

Phase 1: Aliquoting and Inerting

  • Pre-chill the Environment: Transfer the bulk compound into a glove box or a controlled environment maintained at <15°C and <20% relative humidity.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 10g or 50g) using amber borosilicate glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure, which cumulatively accelerate radical initiation. Amber glass blocks UV-induced photo-oxidation[7].

  • Argon Blanketing: Insert an Argon gas line (fitted with a sterile filter) into the vial, keeping the tip 1 cm above the powder. Purge at a low flow rate for 60 seconds. Causality: Argon's density physically displaces the oxygen-rich headspace.

  • Hermetic Sealing: Immediately cap the vial with a PTFE-lined septum cap and seal with Parafilm.

Phase 2: Temperature-Controlled Storage 5. Refrigeration/Freezing: Transfer the sealed vials immediately to a monitored freezer set to -20°C for long-term storage, or a 2–8°C refrigerator for material to be used within 30 days[9].

Phase 3: Pre-Reaction Validation (Self-Validating Step) 6. Equilibration: Before opening a vial for synthesis, allow it to equilibrate to room temperature in a desiccator for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which can catalyze hydrolytic degradation[9]. 7. HPLC-UV Verification: Run a rapid HPLC-UV assay (monitoring at 254 nm) against a qualified reference standard to confirm purity is >98.0% before proceeding with the Linezolid coupling reaction.

Pathway Visualization

The following diagram illustrates the kinetic pathway of thermal and oxidative degradation. Understanding this flow allows researchers to pinpoint exactly where environmental controls (like Argon and refrigeration) intercept the degradation cascade.

G A 2-[(4-Amino-2-fluorophenyl)amino]ethanol (Intact API Intermediate) B Thermal Stress + O2 (>25°C, Ambient Air) A->B Exposure C H-Abstraction (N-Centered Radicals) B->C Activation Energy Lowered D Quinone Diimine Intermediates C->D Oxidation E Azo/Azoxy Oligomers (Dark Discoloration & Purity Loss) C->E Radical Coupling D->E Polymerization

Fig 1: Thermal and oxidative degradation cascade of the fluorinated aniline intermediate.

References

  • Pharmaffiliates. "CAS No : 1039868-68-2 | Product Name : 2-[(4-Amino-2-fluorophenyl)amino]ethanol." Available at:[Link]

  • Pharmaffiliates. "Linezolid-impurities - Pharmaffiliates." Available at:[Link]

  • Pharmaffiliates. "Linezolid Chlorohydrin Impurity & Epoxide Impurities." Available at: [Link]

  • SinoShiny. "How to ensure the stability of fluorinated pharmaceutical intermediates during storage?" Available at:[Link]

  • National Institutes of Health (NIH). "Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation." Available at:[Link]

  • National Institutes of Health (NIH). "New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals." Available at:[Link]

  • Polish Journal of Environmental Studies. "Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways." Available at:[Link]

Sources

Technical Support Center: Refining Extraction of 2-[(4-Amino-2-fluorophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalytical extraction of 2-[(4-Amino-2-fluorophenyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of this analyte from complex biological matrices. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your methods effectively.

Section 1: Foundational Knowledge & FAQs

This section addresses common preliminary questions regarding the analyte and general extraction principles. Understanding these fundamentals is crucial for effective method development and troubleshooting.

Q1: What are the key physicochemical properties of 2-[(4-Amino-2-fluorophenyl)amino]ethanol that influence its extraction?

A1: Understanding the analyte's structure is the first step. 2-[(4-Amino-2-fluorophenyl)amino]ethanol is a relatively polar molecule containing two basic amino groups and a hydroxyl group. While direct experimental data for this specific compound is not widely published, we can infer its properties from its structure and similar compounds.[1] These properties dictate its behavior in different solvents and pH conditions.

Table 1: Predicted Physicochemical Properties and Structural Features

Property Predicted Value / Structural Feature Implication for Extraction
Molecular Formula C₈H₁₁FN₂O Relatively small molecule.
Molecular Weight ~170.19 g/mol Amenable to standard LC-MS analysis.
Functional Groups Two amine groups (basic), one hydroxyl group (polar), one fluoro group. The basic amine groups are key for pH manipulation in LLE and for retention in ion-exchange SPE. The hydroxyl group increases polarity.
pKa (Predicted) The two amine groups will have distinct pKa values, likely in the range of 4-5 for the aniline-like amine and 9-10 for the secondary amine. The molecule's charge state is highly dependent on pH. It will be positively charged at neutral or acidic pH.

| XlogP (Predicted) | ~0.5 - 1.5 | Indicates moderate hydrophilicity. The compound is more likely to be soluble in polar solvents than in highly non-polar solvents like hexane. |

Q2: What are the primary challenges when extracting this compound from biological samples like plasma or urine?

A2: The main challenges are threefold:

  • High Polarity: The analyte's polarity can make it difficult to extract efficiently from an aqueous biological matrix into a less polar organic solvent during Liquid-Liquid Extraction (LLE).

  • Matrix Effects: Biological samples are complex mixtures containing proteins, salts, phospholipids, and other endogenous compounds.[2][3] These components can co-extract with the analyte and interfere with its ionization in the mass spectrometer, a phenomenon known as matrix effect, which can lead to ion suppression or enhancement and result in inaccurate quantification.[2][4][5][6]

  • Analyte Stability: Amines can be susceptible to oxidation. Sample handling and storage conditions must be controlled to prevent degradation.[7]

Q3: What are the main sample preparation techniques I should consider?

A3: There are three primary techniques, each with its own advantages and disadvantages. The choice depends on the required cleanliness of the final extract, throughput needs, and the concentration of the analyte.

Table 2: Comparison of Common Extraction Techniques

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[8] Simple, fast, inexpensive, high-throughput. Non-selective, results in a "dirty" extract, high potential for matrix effects.[6] Early-stage discovery, screening, high-concentration samples.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on solubility.[9] More selective than PPT, provides a cleaner extract. More labor-intensive, uses larger volumes of organic solvents. Assays requiring better cleanliness than PPT can provide.

| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent.[10][11] | Most selective, provides the cleanest extract, minimizes matrix effects, allows for analyte concentration.[6] | Most complex and time-consuming to develop, highest cost per sample. | Regulated bioanalysis, low-concentration samples, assays requiring highest data quality. |

Section 2: Troubleshooting Guide

This Q&A guide addresses specific, common problems encountered during method development.

Q4: My analyte recovery is consistently low. How can I identify the cause?

A4: Low recovery is a common but solvable problem. The key is to systematically determine at which step of the process the analyte is being lost.[12] This is often referred to as "tracking your analyte."[13] For a solid-phase extraction (SPE) method, you would analyze the fractions from each step.[14]

Systematic Recovery Analysis Workflow

Caption: Decision tree for troubleshooting low SPE recovery.

Expert Advice:

  • For Poor Retention (D): Given that 2-[(4-Amino-2-fluorophenyl)amino]ethanol is basic, a cation-exchange SPE is an excellent choice. To ensure retention, the sample should be loaded at a pH at least 2 units below the analyte's pKa (e.g., pH 3-5) to ensure it is positively charged.

  • For Premature Elution (G): Your wash step should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. Use an organic solvent for hydrophobic interferences and a buffered wash to remove compounds of similar charge.

  • For Incomplete Elution (H): To elute from a cation-exchange sorbent, you need to neutralize the analyte's charge. Use an elution solvent with a high pH (e.g., methanol with 5-10% ammonium hydroxide) to deprotonate the amine groups, breaking the ionic bond with the sorbent.[15]

Q5: I'm using LLE, but my recovery is poor and variable. What should I optimize?

A5: For LLE, recovery depends entirely on maximizing the analyte's partition into the organic phase.[16] For a basic compound like this, pH is the most critical parameter.

  • pH Adjustment: You must basify the aqueous sample. The goal is to deprotonate the amine groups, making the molecule neutral and thus less soluble in water and more soluble in the organic solvent.[16] Adjust the sample pH to >10 using a non-interfering base like ammonium hydroxide.

  • Solvent Selection: The analyte has moderate polarity. A very non-polar solvent like hexane will be ineffective. A very polar solvent like methanol is miscible with water and cannot be used. Choose a solvent of intermediate polarity.

Table 3: LLE Solvent Selection Guide

Solvent Polarity Comments
Hexane / Heptane Non-polar Poor choice. Unlikely to extract this polar analyte.
Methyl-tert-butyl ether (MTBE) Low-Intermediate Good starting point. Forms a clean upper layer.
Ethyl Acetate Intermediate Often provides good recovery for moderately polar compounds but can co-extract more interferences.[17]

| Dichloromethane (DCM) | Intermediate | Effective but forms the lower layer and can form emulsions. |

Troubleshooting Tip: If you are seeing emulsions (a stable third layer between the aqueous and organic phases), try adding salt ("salting out") to the aqueous layer, using gentle mixing (rocking instead of vigorous vortexing), or centrifuging at a higher speed.[18]

Q6: My results are showing significant ion suppression in the LC-MS/MS. What is the cause and how can I fix it?

A6: Ion suppression is a classic matrix effect where co-eluting endogenous compounds from the sample compete with the analyte for ionization in the MS source, reducing its signal.[3][5] Phospholipids are a major cause of this in plasma samples.[6]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to produce a cleaner extract.[5] If you are using protein precipitation, which is known for leaving behind phospholipids, switching to LLE or, preferably, SPE will significantly reduce these interferences.[6]

  • Chromatographic Separation: Adjust your HPLC/UPLC method to chromatographically separate your analyte from the region where matrix components elute (often early in the run for phospholipids).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[2] It is chemically identical to the analyte but has a different mass (due to ¹³C or ²H substitution). It will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.

Q7: I'm using protein precipitation, but the protein "pellet" is fluffy and hard to separate from the supernatant. What's wrong?

A7: A poorly formed pellet can lead to contamination of the supernatant and clogging of your LC system.

  • Choice of Solvent: Acetonitrile generally produces a cleaner, more compact protein pellet compared to methanol.[8]

  • Solvent-to-Sample Ratio: Use a sufficient ratio of organic solvent to the sample. A common starting point is 3:1 or 4:1 (solvent:plasma).[8]

  • Temperature: Precipitating on ice or at 4°C can sometimes improve pellet formation.[18]

  • Centrifugation: Ensure you are centrifuging at a sufficient speed and for a long enough duration (e.g., >10,000 x g for 10-15 minutes) to form a tight pellet.

Section 3: Detailed Protocols

These protocols provide a starting point for method development. They should be optimized for your specific matrix and instrumentation.

Workflow 1: Protein Precipitation (PPT) - High Throughput Screening

Caption: The five core steps of a Solid-Phase Extraction method.

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 100 µL of sample with 400 µL of 4% phosphoric acid in water. This ensures the analyte is fully protonated (positively charged).

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash with 1 mL of 0.1M hydrochloric acid.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic solution neutralizes the analyte, breaking its ionic interaction with the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A for analysis.

Section 4: References

  • Peng, L., & Li, W. (2022). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Clinical Proteomics. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Jain, P. P., & Wanza, M. J. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

  • Parrilla Vázquez, P., et al. (2011). Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples. Talanta. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-fluorophenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Biotage. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Available at: [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Available at: [Link]

  • ResearchGate. (2015). How can I troubleshoot protein precipitation after purification? Available at: [Link]

  • Li, W., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis. Available at: [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Available at: [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]

  • Duong, C. N., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research. Available at: [Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Available at: [Link]

  • Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis. Available at: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available at: [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction? Available at: [Link]

  • PubChem. (n.d.). 2-((4-Aminophenyl)amino)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Viñas, P., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • Zhu, L., et al. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Google Patents. (2004). WO2004033707A2 - Extraction of dna from biological samples. Available at:

  • Schmidt, A., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Journal of Mass Spectrometry. Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769). Available at: [Link]

  • Wiela-Hojeńska, A., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Danish Environmental Protection Agency. (2018). Selected amines and amino alcohols. Available at: [Link]

  • ResearchGate. (2009). Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces. Available at: [Link]

  • MDPI. (2021). Amino Acid-Based Natural Deep Eutectic Solvents for Extraction of Phenolic Compounds from Aqueous Environments. Available at: [Link]

  • ResearchGate. (2012). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Available at: [Link]

Sources

resolving solubility issues of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Introduction

Welcome to the technical support guide for 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Due to its chemical structure, featuring a fluorophenyl ring and multiple functional groups, achieving desired concentrations in standard aqueous buffers can be a significant hurdle.[1][2]

This guide provides a structured, science-first approach to understanding and overcoming these solubility issues. We will move from the fundamental physicochemical properties of the molecule to a series of frequently asked questions and a systematic troubleshooting workflow. Our goal is to equip you with the knowledge and practical protocols to successfully formulate this compound for your experimental needs.

Section 1: Compound Profile & Intrinsic Properties

Understanding the inherent physicochemical properties of 2-[(4-Amino-2-fluorophenyl)amino]ethanol is the first step in diagnosing and solving solubility problems. The molecule's structure contains both hydrophobic (fluorophenyl ring) and hydrophilic (amino, hydroxyl) moieties, as well as basic functional groups that are key to its behavior in solution.

PropertyValue / PredictionImplication for Aqueous Solubility
Molecular Formula C₈H₁₁FN₂O-
Molecular Weight 170.19 g/mol -
Structure A fluorinated aniline derivative with an ethanolamine side chain.The aromatic ring contributes to hydrophobicity and potential for crystal lattice packing, hindering dissolution. The amino and hydroxyl groups offer sites for hydrogen bonding.
Predicted XlogP ~0.9 - 1.2This value suggests moderate lipophilicity, which often correlates with poor water solubility.[3][4]
Key Functional Groups 1x Primary Aromatic Amine1x Secondary Aliphatic Amine1x Primary AlcoholThe two amine groups are basic and can be protonated to form more soluble salts. This is the primary mechanism to exploit for solubility enhancement.
Estimated pKa Values Aromatic Amine (aniline-like): ~4.5 - 5.0Aliphatic Amine (ethanolamine-like): ~9.5 - 10.0[5][6]The presence of two distinct basic centers means solubility will be highly dependent on pH. Full protonation and maximal solubility will occur at a pH significantly below the lower pKa value.[7][8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't 2-[(4-Amino-2-fluorophenyl)amino]ethanol dissolve in my neutral pH buffer (e.g., PBS pH 7.4)?

At pH 7.4, the molecule is in a state of partial protonation. The more basic aliphatic amine (pKa ~9.5) will be largely protonated (cationic), but the weakly basic aromatic amine (pKa ~4.5) will be neutral. The molecule as a whole still possesses significant hydrophobic character from its fluorophenyl ring, and the partial charge is insufficient to overcome the crystal lattice energy and achieve high aqueous solubility. Its behavior is typical of many amine-containing compounds, which exhibit their lowest solubility near their isoelectric point and require significant pH shifts for dissolution.[10][11]

Q2: I see some particles even after vigorous vortexing and sonication in my buffer. What is happening?

You are likely observing the undissolved solid form of the compound. The energy input from vortexing and sonication can help break down aggregates and increase the rate of dissolution, but it cannot increase the compound's thermodynamic equilibrium solubility in that specific buffer.[12] If the desired concentration exceeds the solubility limit at that pH and temperature, the compound will remain as a solid suspension.

Q3: Can I use a small amount of DMSO or ethanol to make a concentrated stock solution first?

Yes, this is a very common and effective initial strategy. Using a water-miscible organic co-solvent is a standard technique to dissolve poorly soluble compounds.[2][13] You can prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO or ethanol and then dilute it into your final aqueous buffer. However, you must be cautious about two things:

  • Final Co-solvent Concentration: Ensure the final percentage of the organic solvent in your experiment is low (typically <1%, often <0.1%) to avoid artifacts or toxicity in biological assays.

  • Precipitation on Dilution: The compound may precipitate out of solution when the concentrated organic stock is "shock diluted" into the aqueous buffer. To mitigate this, add the stock solution dropwise into the vortexing buffer. If precipitation still occurs, it indicates that the final concentration is still above the solubility limit in the mixed-solvent system, and you will need to employ a more robust strategy like pH adjustment.[14]

Q4: How does pH dramatically affect the solubility of this specific compound?

The solubility of this compound is governed by its two basic amine groups. The relationship between pH, pKa, and solubility is critical.

  • At pH > 10: Both amine groups are deprotonated and neutral. The molecule is at its most hydrophobic, exhibiting very low solubility.

  • At pH between ~5 and 9: The aliphatic amine is protonated (positively charged), while the aromatic amine is neutral. This introduces some charge, but solubility may still be limited.

  • At pH < 4: Both the aliphatic and aromatic amines are protonated, creating a dicationic species (+2 charge). This highly charged salt form is significantly more polar and will interact much more favorably with water, leading to a dramatic increase in aqueous solubility.[7][15] Therefore, the most effective strategy is to dissolve the compound in an acidic medium.

Section 3: Systematic Troubleshooting Guide

This section provides a logical workflow to guide you from initial solubility failure to a successful formulation. The primary strategies are ordered from simplest and most common to more advanced.

Caption: A troubleshooting flowchart for selecting the appropriate solubilization strategy.

Strategy A: pH Adjustment (Ionization)
  • Causality: This is the most effective method for this compound. By lowering the pH to 2 units below the lowest pKa (pH < ~4.5), we can ensure full protonation of both amine groups. The resulting dicationic salt is an ionic species with vastly improved aqueous solubility compared to the neutral or monocationic form.[8][13] This directly addresses the molecule's fundamental chemical properties.

  • Best For: Most applications where the final experimental pH can be re-adjusted or where an acidic stock solution is acceptable. Ideal for preparing high-concentration aqueous stocks for subsequent dilution.

  • Protocol: See Protocol 1: Preparation of an Acidic Stock Solution via pH Adjustment .

Strategy B: Use of Co-solvents
  • Causality: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the overall polarity of the solvent (water).[12][16] This makes the aqueous environment more "hospitable" to the hydrophobic fluorophenyl ring of the compound, thereby increasing its solubility. This method modifies the solvent rather than the solute.

  • Best For: Applications where pH cannot be altered. Useful for creating highly concentrated stocks for serial dilution, but carries the risk of precipitation upon dilution into a fully aqueous medium.[14]

  • Protocol: See Protocol 2: Preparation of a Stock Solution using a Co-solvent System .

Strategy C: Employing Solubilizing Excipients (Cyclodextrins)
  • Causality: Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17] They can encapsulate the hydrophobic part of a guest molecule—in this case, the fluorophenyl ring—within their cavity, forming a water-soluble "inclusion complex".[18][19] This effectively masks the compound's hydrophobicity, significantly enhancing its apparent aqueous solubility without altering pH or requiring high concentrations of organic solvents.[][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and safety profile.[22][23]

  • Best For: Challenging formulations where pH and organic solvents are not viable options, or for achieving very high aqueous concentrations for in vivo studies.

  • Protocol: See Protocol 3: Screening for Optimal Cyclodextrin Solubilization .

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of an Acidic Stock Solution via pH Adjustment
  • Objective: To prepare a 10 mM aqueous stock solution of 2-[(4-Amino-2-fluorophenyl)amino]ethanol.

  • Materials:

    • 2-[(4-Amino-2-fluorophenyl)amino]ethanol (MW: 170.19 g/mol )

    • Deionized water

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH) (for potential back-titration)

    • Calibrated pH meter

    • Volumetric flask

  • Procedure:

    • Weigh out 1.70 mg of the compound for a final volume of 10 mL (to make 1 mM). Adjust weight for desired final concentration and volume (e.g., 17.02 mg for 10 mL of 10 mM).

    • Add the powder to a volumetric flask containing approximately 80% of the final volume of deionized water.

    • Stir the suspension. The compound will not dissolve at this stage.

    • While stirring, add 1 M HCl dropwise. Monitor the solution's appearance and the pH.

    • Continue adding HCl until all solid material has completely dissolved. The solution should be clear.

    • Check the pH. It will likely be in the range of 2.0-4.0. This confirms the formation of the soluble salt.

    • Once fully dissolved, add deionized water to reach the final target volume and mix thoroughly.

    • Store the stock solution appropriately (typically at 4°C or -20°C, check compound stability data). When diluting into neutral buffer for an experiment, remember that this stock is acidic and may slightly lower the pH of your final solution.

Protocol 2: Preparation of a Stock Solution using a Co-solvent System
  • Objective: To prepare a 50 mM stock solution in DMSO.

  • Materials:

    • 2-[(4-Amino-2-fluorophenyl)amino]ethanol (MW: 170.19 g/mol )

    • Anhydrous, sterile-filtered DMSO

    • Appropriate vial

  • Procedure:

    • Weigh 8.51 mg of the compound into a clean vial.

    • Add 1 mL of DMSO to the vial.

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear.

    • Store the stock solution desiccated at -20°C.

    • Dilution: To use, dilute this stock at least 1:1000 into your final aqueous buffer to keep the DMSO concentration at 0.1%. Add the DMSO stock slowly to the vigorously stirring buffer to minimize precipitation.

Protocol 3: Screening for Optimal Cyclodextrin Solubilization
  • Objective: To determine the concentration of Hydroxypropyl-β-cyclodextrin (HP-β-CD) required to dissolve the target compound at 5 mg/mL (~29 mM).

  • Materials:

    • 2-[(4-Amino-2-fluorophenyl)amino]ethanol

    • HP-β-CD powder

    • Target aqueous buffer (e.g., PBS pH 7.4)

    • Shaker/incubator

  • Procedure:

    • Prepare a series of HP-β-CD solutions in your buffer at different concentrations (e.g., 0%, 5%, 10%, 20%, 30% w/v).

    • Add an excess amount of the solid compound (e.g., 10 mg/mL) to a fixed volume (e.g., 1 mL) of each cyclodextrin solution in separate vials.

    • Seal the vials and place them on a shaker/rotator at room temperature for 24-48 hours to allow the system to reach equilibrium.

    • After equilibration, check the vials for undissolved solid.

    • Filter the samples through a 0.22 µm syringe filter to remove any undissolved compound.

    • Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the dissolved compound concentration against the HP-β-CD concentration to create a phase-solubility diagram. This will identify the minimum cyclodextrin concentration needed to achieve your target concentration.

Section 5: References

  • Aromatic Compounds vs Cyclodextrins: Molecular Interactions. (2026, March 5). Google Cloud. Retrieved from

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-fluorophenyl)ethanol. PubChem. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol. Retrieved from

  • Semple, K. T., et al. (2007). Cyclodextrin Enhanced Biodegradation of Polycyclic Aromatic Hydrocarbons and Phenols in Contaminated Soil Slurries. Environmental Science & Technology. ACS Publications. Retrieved from

  • Various Authors. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from

  • Al-Mamoori, A., et al. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. Retrieved from

  • Tfank, K. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from

  • Various Authors. (2018, May 12). How does branching increase the solubility in amines? Quora. Retrieved from

  • Hartono, A., et al. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from

  • Monteiro, J. (2020, October 5). Absorbing CO2 into solutions without water. NTNU TekNat. Retrieved from

  • Hartono, A., et al. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from

  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from

  • Garrido, J., et al. (2022, February 1). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. ScienceDirect. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 2-((4-Aminophenyl)amino)ethanol. PubChem. Retrieved from

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from

  • Perry, J. J., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from

  • Kumar, S., & Singh, A. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from

  • Zhao, L., et al. (2026, March 26). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Retrieved from

  • Various Authors. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. Retrieved from

  • Tanford, C., & Nozaki, Y. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Retrieved from

  • Al-Akayleh, F., et al. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. Retrieved from

  • PubChemLite. (n.d.). 2-((4-fluorophenyl)amino)ethanol (C8H10FNO). Retrieved from

  • Various Authors. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from

  • Williams, R. O., et al. (Eds.). (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. Retrieved from

  • Fuchs, S., et al. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from

  • Pharmaffiliates. (n.d.). CAS No : 1039868-68-2 | Product Name : 2-[(4-Amino-2-fluorophenyl)amino]ethanol. Retrieved from

  • Fuchs, S., et al. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from

  • BLDpharm. (n.d.). 1039868-68-2|2-((4-Amino-2-fluorophenyl)amino)ethanol. Retrieved from

  • PubChemLite. (n.d.). 2-amino-2-(4-fluorophenyl)ethanol (C8H10FNO). Retrieved from

  • University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(4-Aminophenyl)ethanol. Retrieved from

  • Ferreira, A. M., et al. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Retrieved from

  • NIST. (n.d.). Ethanol, 2-(phenylamino)-. NIST WebBook. Retrieved from

  • Daldrup, F., et al. (2011, February 18). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from

  • Bachem. (n.d.). Peptide solubility. Retrieved from

  • FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 2-[(4-Amino-2-fluorophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the assurance of a drug substance's stability is paramount. A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][2] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolving power and sensitivity.[1][2]

This guide provides a comprehensive, experience-driven approach to the validation of a stability-indicating HPLC method for the novel compound 2-[(4-Amino-2-fluorophenyl)amino]ethanol. As no standard method exists for this specific analyte, we will first propose a suitable HPLC method based on the analysis of structurally similar compounds and then meticulously detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design.

The Analyte: 2-[(4-Amino-2-fluorophenyl)amino]ethanol

2-[(4-Amino-2-fluorophenyl)amino]ethanol is a polar aromatic compound. Its structure suggests potential susceptibility to oxidation (at the amino groups) and possible reactions under acidic or basic conditions. A robust stability-indicating method must be able to separate the parent compound from any such potential degradants.

Proposed HPLC Method for Validation

A reversed-phase HPLC method is generally suitable for a compound of this polarity.[6] The following parameters are proposed as a starting point for method development and subsequent validation.

ParameterProposed ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as a pH modifier to ensure consistent ionization of the analyte and improve peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Elution Isocratic, 60:40 (A:B)An isocratic elution is simpler and often more robust for a single analyte assay. A gradient elution might be explored if forced degradation reveals co-eluting peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan should be performed to determine the optimal wavelength for detection.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and good peak shape.

Part 1: The Cornerstone of Stability-Indicating Methods: Specificity and Forced Degradation

Specificity is arguably the most critical parameter for a stability-indicating method. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7][8] To demonstrate specificity, we must challenge the method with samples containing potential interferents. This is primarily achieved through forced degradation studies.[1][9]

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[10][11] The goal is to achieve a target degradation of approximately 10-30%, which is sufficient to produce and identify degradation products without completely destroying the parent molecule.[1][2]

Experimental Protocol: Forced Degradation Studies
  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in the mobile phase.

  • Acid Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Before injection, neutralize the sample with an equivalent amount of 0.1 N NaOH and dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.[10]

  • Base Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize with an equivalent amount of 0.1 N HCl and dilute to a suitable concentration with the mobile phase.[10]

  • Oxidative Degradation :

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points and dilute with the mobile phase.[11]

  • Thermal Degradation :

    • Expose the solid drug substance to 105°C in a calibrated oven for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a suitable concentration for analysis.

  • Photolytic Degradation :

    • Expose the solid drug substance and a solution (1 mg/mL) to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.[10]

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Interpreting the Results

The stability-indicating nature of the method is confirmed if:

  • The parent peak for 2-[(4-Amino-2-fluorophenyl)amino]ethanol is well-resolved from all degradation product peaks.

  • Peak purity analysis (e.g., using a PDA detector) of the parent peak in the stressed samples shows no co-eluting peaks.

  • There is a satisfactory mass balance, where the sum of the assay of the parent compound and the areas of all degradation products is close to the initial concentration of the parent compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_eval Evaluation API Drug Substance (2-[(4-Amino-2-fluorophenyl)amino]ethanol) Stock Prepare Stock Solution (1 mg/mL) API->Stock Thermal Thermal (Solid, 105°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Stock->Photo Analysis HPLC Analysis (with PDA Detector) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Resolution Peak Resolution Analysis->Resolution Purity Peak Purity Assessment Analysis->Purity MassBalance Mass Balance Calculation Analysis->MassBalance Conclusion Demonstrate Specificity Resolution->Conclusion Purity->Conclusion MassBalance->Conclusion

Caption: Workflow for forced degradation studies.

Part 2: Quantitative Validation Parameters

Once specificity is established, the following validation parameters must be assessed to ensure the method is accurate, precise, and reliable for its intended purpose.[4][12]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]

  • Prepare a stock solution of 2-[(4-Amino-2-fluorophenyl)amino]ethanol reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay method, the range is typically 80% to 120% of the target test concentration.[13] For example, if the target concentration is 100 µg/mL, prepare solutions at 80, 90, 100, 110, and 120 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Correlation Coefficient (r²) : ≥ 0.999

  • Y-intercept : Should be close to zero.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
8079850801507990079967
9090100899509020090083
100100200100500100300100333
110110350110550110100110333
120120600120400120800120600
Linear Regression r² = 0.9998 y = 1002.5x + 150
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[8] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Prepare solutions at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration in triplicate. If a placebo is available, spike the analyte into the placebo. If not, the study can be performed on the API alone.

  • Calculate the percentage recovery for each sample.

  • Mean Recovery : Typically between 98.0% and 102.0% for a drug substance assay.[7][13]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80% (Rep 1)80.079.599.4%
80% (Rep 2)80.080.2100.3%99.8%
80% (Rep 3)80.079.899.8%
100% (Rep 1)100.0100.5100.5%
100% (Rep 2)100.099.799.7%100.2%
100% (Rep 3)100.0100.3100.3%
120% (Rep 1)120.0121.0100.8%
120% (Rep 2)120.0119.599.6%100.3%
120% (Rep 3)120.0120.6100.5%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision) : Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Repeatability : Analyze six replicate preparations of a single sample at 100% of the target concentration.

  • Intermediate Precision : Repeat the repeatability study on a different day with a different analyst or on a different HPLC system.

  • Relative Standard Deviation (RSD) : Not more than 2.0%.

Precision LevelReplicateMeasured Conc. (µg/mL)Mean% RSD
Repeatability1100.2
(Day 1, Analyst 1)299.8100.10.45%
3100.5
499.5
5100.3
6100.1
Intermediate1100.8
(Day 2, Analyst 2)2101.2100.70.62%
399.9
4100.5
5101.0
6100.1
Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

  • Prepare a system suitability solution and a sample solution.

  • Analyze the solutions under the normal method conditions and then under deliberately varied conditions.

  • Common variations include:

    • Flow rate (± 10%, e.g., 0.9 and 1.1 mL/min)

    • Column temperature (± 5°C, e.g., 25°C and 35°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Mobile phase pH (± 0.2 units)

  • System suitability parameters (e.g., tailing factor, theoretical plates) must still pass.

  • The change in the assay result from the nominal condition should not be significant.

Parameter VariedConditionRetention Time (min)Tailing FactorAssay (%)
Nominal 1.0 mL/min, 30°C, 40% ACN 4.52 1.1 100.1
Flow Rate0.9 mL/min5.011.199.8
1.1 mL/min4.101.2100.3
Temperature25°C4.751.1100.5
35°C4.311.199.7
% Acetonitrile38%4.981.299.5
42%4.151.1100.6

Part 3: System Suitability and Overall Process

The validation process is a holistic endeavor, ensuring the method, equipment, and analyst are all performing as expected.

G cluster_method Method Development & Optimization cluster_validation Method Validation (ICH Q2 R1) Dev Propose Initial HPLC Conditions Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SST System Suitability Testing (Performed before each run) Robustness->SST Final Validated Stability-Indicating Method SST->Final

Caption: Overall HPLC method validation workflow.

System Suitability Testing (SST)

Before any analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.[13]

  • Prepare a system suitability solution, which is typically a standard solution of the analyte.

  • Make five or six replicate injections of this solution.

  • Calculate key chromatographic parameters.

  • % RSD of Peak Area : ≤ 2.0% for five replicate injections.

  • Tailing Factor (T) : ≤ 2.0.

  • Theoretical Plates (N) : ≥ 2000.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating a stability-indicating HPLC method for 2-[(4-Amino-2-fluorophenyl)amino]ethanol, grounded in the principles of ICH Q2(R1). By systematically evaluating specificity through forced degradation, and quantifying performance through linearity, accuracy, precision, and robustness, a reliable and defensible method can be established. This ensures that the analytical data generated throughout the drug development lifecycle is accurate and trustworthy, ultimately safeguarding product quality and patient safety.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Technobis. [Link]

  • HPLC Method Validation: Key Parameters and Importance. Assay Prism. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Hplc method development and validation: an overview. SciSpace. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. National Center for Biotechnology Information. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. [Link]

  • ich guideline practice: a validated stability indicating rp-uplc method development and. Rasayan Journal of Chemistry. [Link]

  • ICH guidance in practice: Validated stability-indicating HPLC method for simultaneous determination of ampicillin and cloxacillin in combination drug products. Ovid. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist’s Guide: Cross-Validation of LC-MS and UV Detection for the Analysis of 2-[(4-Amino-2-fluorophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock upon which the safety and efficacy of a drug product are built. The choice of an analytical detection method can profoundly impact the quality of data obtained, influencing decisions from early-stage impurity profiling to late-stage quality control (QC). This guide provides an in-depth comparison of two cornerstone techniques—High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of 2-[(4-Amino-2-fluorophenyl)amino]ethanol, a key intermediate or potential impurity in pharmaceutical synthesis.

While extensive public data for this specific analyte is limited, this guide will leverage established principles and data from structurally analogous aromatic amines to construct a robust, scientifically-grounded cross-validation framework.[1] Our objective is to dissect the causality behind experimental choices and empower researchers, scientists, and drug development professionals to select the most appropriate technique for their analytical challenges.

Part 1: Foundational Principles - The "Why" Behind the Technique

Understanding the fundamental principles of each detector is crucial for interpreting data and appreciating the nuances of a cross-validation study. Both methods begin with the powerful separation capabilities of HPLC, but they "see" the eluting compounds in fundamentally different ways.

HPLC with UV-Visible (UV-Vis) Detection: The Workhorse

UV-Vis detection operates on the principle of light absorption.[2] Molecules containing specific structural features, known as chromophores, absorb light at characteristic wavelengths. For 2-[(4-Amino-2-fluorophenyl)amino]ethanol, the fluorinated aromatic ring constitutes an excellent chromophore, making it readily detectable by UV.[3][4] The amount of light absorbed is directly proportional to the analyte's concentration, a relationship elegantly described by the Beer-Lambert Law.[5]

  • Causality: This direct proportionality is why UV detection is a gold standard for quantitative analysis, particularly for assays and potency testing where high precision is required.[6] Its simplicity, robustness, and cost-effectiveness have made it a ubiquitous tool in QC laboratories. However, its reliance solely on retention time and UV absorbance means that it can be deceived by co-eluting compounds that also absorb light at the chosen wavelength, posing a significant challenge to specificity.[3]

HPLC with Mass Spectrometry (LC-MS) Detection: The Specialist

LC-MS adds a powerful dimension of analysis by determining the mass-to-charge ratio (m/z) of the analyte.[7] After eluting from the HPLC column, molecules are ionized (e.g., via Electrospray Ionization, ESI, which is ideal for polar molecules like our target analyte) and then filtered by a mass analyzer based on their m/z.[8][9]

  • Causality: This technique provides molecular weight information, which serves as a highly specific identifier.[10] Unlike UV, which infers identity from retention time, MS provides a direct measurement of a fundamental molecular property.[11] This makes it exceptionally powerful for confirming the identity of known compounds and for identifying unknown impurities, as it can distinguish between compounds that may co-elute chromatographically.[12][13] For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where it only looks for the specific m/z of the target analyte, provides outstanding sensitivity and selectivity.[14]

Part 2: Designing the Cross-Validation Study

A cross-validation study is designed to demonstrate that a new or alternative analytical procedure is suitable for its intended purpose by comparing it against an established method.[15][16] The framework for this comparison is dictated by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary validation characteristics.[17][18]

Overall Experimental Workflow

The following diagram illustrates the parallel workflow for the cross-validation of LC-UV and LC-MS methods.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_detection Phase 3: Detection & Data Acquisition cluster_validation Phase 4: Validation & Comparison Standard_Prep Standard & QC Preparation Sample_Prep Sample Preparation (e.g., Dilution, Spiking) LC_Separation HPLC Separation (C18 Column) Sample_Prep->LC_Separation UV_Detection UV Detection (DAD @ 254 nm) LC_Separation->UV_Detection Split Flow (or Sequential) MS_Detection MS Detection (ESI+, SIM Mode) LC_Separation->MS_Detection Split Flow (or Sequential) UV_Data UV Data Analysis UV_Detection->UV_Data MS_Data MS Data Analysis MS_Detection->MS_Data Comparison Compare Validation Parameters (ICH Q2) UV_Data->Comparison MS_Data->Comparison G start Define Analytical Goal q1 Identify Unknowns or Confirm MW? start->q1 q2 Trace Analysis Required? (e.g., Impurities <0.1%, Bioanalysis) q1->q2 No res_ms Prioritize LC-MS q1->res_ms Yes q3 Complex Matrix? (e.g., Plasma, Formulation) q2->q3 No q2->res_ms Yes q4 Routine QC Assay of Bulk Drug Substance? q3->q4 No q3->res_ms Yes res_uv LC-UV is Suitable & Cost-Effective q4->res_uv Yes res_both LC-UV for Quantitation LC-MS for Identity (Complementary Methods) q4->res_both No (Method Development)

Sources

Advanced ICH Q2(R2) Method Validation for 2-[(4-Amino-2-fluorophenyl)amino]ethanol Limit Test: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical quality control of Linezolid—a critical oxazolidinone-class antibacterial—the monitoring of synthesis precursors and degradation products is a strict regulatory requirement. One such critical impurity is 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS No. 1039868-68-2)[1],[2]. Because trace aliphatic and aromatic amines can exhibit distinct toxicological profiles, establishing a highly sensitive limit test is non-negotiable.

This guide provides an in-depth, comparative analysis of validating a limit test for this specific impurity under the newly implemented . By contrasting a legacy HPLC approach with a modern UHPLC methodology (using the hypothetical AeroCore™ 1.7 µm column as our advanced standard), we will explore the mechanistic causality behind experimental choices and provide a self-validating protocol ready for laboratory implementation.

Regulatory Paradigm: ICH Q2(R2) Limit Test Requirements

The International Council for Harmonisation (ICH) updated its validation guidelines with ICH Q2(R2), which became legally effective in the EMA region on June 14, 2024[3], and was adopted by the FDA in March 2024[4]. For a limit test (a semi-quantitative impurity assay), the regulatory burden differs fundamentally from quantitative tests.

According to ICH Q2(R2), a limit test strictly requires the validation of only two primary performance characteristics[5],[6]:

  • Specificity : The ability to unequivocally assess the impurity in the presence of the Linezolid API and matrix components.

  • Detection Limit (DL) : The lowest amount of analyte that can be detected (typically requiring a Signal-to-Noise ratio of 3:1).

Note: Accuracy, repeatability, and linearity are not mandatory for limit tests, provided the DL is robustly established and justified.

Mechanistic Causality in Method Design

To detect 2-[(4-Amino-2-fluorophenyl)amino]ethanol at a stringent 0.05% specification limit, the chromatographic system must overcome the inherent basicity of the analyte. The compound contains both primary and secondary amines.

  • The Silanol Problem : Under neutral pH, these amines carry a positive charge and interact strongly with residual, negatively charged silanols on standard silica stationary phases. This causes severe peak tailing, which broadens the peak base, reduces peak height, and destroys the Signal-to-Noise (S/N) ratio.

  • The Chemical Solution : We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0. This fully protonates the amines and neutralizes the silanols, ensuring sharp, symmetrical peaks.

  • The Physical Solution (Column Architecture) : By transitioning from a legacy 5 µm fully porous particle to an AeroCore™ 1.7 µm core-shell architecture, the intra-particle diffusion path is minimized. According to the van Deemter equation, this drastically reduces the C-term (mass transfer resistance). The result is a highly efficient, narrow peak that maximizes the S/N ratio, directly lowering the Detection Limit without requiring mass spectrometry.

Comparison Input 2-[(4-Amino-2-fluorophenyl) amino]ethanol Limit Test Legacy Legacy 5 µm C18 Broad Peaks, High DL Input->Legacy AeroCore AeroCore™ 1.7 µm Sharp Peaks, Low DL Input->AeroCore Res1 S/N < 3 at 0.01% (Fail) Legacy->Res1 Res2 S/N > 10 at 0.01% (Pass) AeroCore->Res2

Figure 1: Mechanistic comparison of column architectures on DL performance.

Comparative Performance Data

The table below objectively compares the performance of the advanced AeroCore™ UHPLC method against a standard Legacy HPLC method for the limit test of 2-[(4-Amino-2-fluorophenyl)amino]ethanol spiked into 1000 µg/mL Linezolid API.

ParameterLegacy Fully Porous C18 (5 µm, 150 x 4.6 mm)AeroCore™ UHPLC C18 (1.7 µm, 50 x 2.1 mm)Performance Gain
Theoretical Plates (N) ~12,000~28,000>2.3x Efficiency
Resolution (Rs) from API 1.84.5Baseline separation
Detection Limit (DL) 0.05% (S/N = 3.2)0.005% (S/N = 12.5)10x Sensitivity
Run Time 25.0 min4.5 min82% Time Savings
Solvent Consumption 25.0 mL/run1.8 mL/run92% Reduction

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that verifies the resolving power of the system prior to any empirical DL data collection. If the SST fails, the validation sequence halts, preventing the generation of false-positive compliance data.

Reagents & Solutions
  • Diluent : Water/Acetonitrile (50:50, v/v).

  • API Solution : Linezolid API prepared at 1000 µg/mL in diluent.

  • Standard Solution (Limit Level) : 2-[(4-Amino-2-fluorophenyl)amino]ethanol prepared at 0.5 µg/mL (0.05% of API concentration).

  • SST / Spiked Solution : Linezolid API (1000 µg/mL) spiked with the impurity at 0.5 µg/mL.

Chromatographic Conditions
  • Column : AeroCore™ UHPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 60% B over 4.0 minutes; hold at 60% B for 0.5 min; re-equilibrate at 5% B for 1.5 min.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C (reduces mobile phase viscosity, keeping system backpressure manageable).

  • Detection : UV at 254 nm.

  • Injection Volume : 2.0 µL.

Step-by-Step Validation Execution
  • System Suitability (Self-Validation Check) : Inject the SST Solution. Acceptance Criteria: Resolution (Rs) between 2-[(4-Amino-2-fluorophenyl)amino]ethanol and Linezolid must be 2.0. The tailing factor for the impurity must be 1.5.

  • Specificity Evaluation : Inject the Diluent (Blank), API Solution, and Standard Solution. Acceptance Criteria: No interfering peaks from the blank at the retention time of the impurity. The impurity peak must be spectrally pure (verified via DAD peak purity threshold).

  • Detection Limit (DL) Verification : Inject the Standard Solution (0.05% level) in triplicate. Acceptance Criteria: The Signal-to-Noise (S/N) ratio for the impurity peak must be 3.0 in all injections.

Workflow S1 Step 1: System Suitability (Rs > 2.0 Verification) S2 Step 2: Specificity Testing (Matrix & API Interference) S1->S2 S3 Step 3: DL Determination (S/N ≥ 3 at Limit Level) S2->S3 S4 Step 4: Robustness (Flow & Temp Variations) S3->S4 S5 Validated Limit Test (ICH Q2(R2) Compliant) S4->S5

Figure 2: Self-validating analytical workflow for ICH Q2(R2) limit test validation.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. ICH Quality Guidelines. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. Retrieved from[Link]

  • Pharmaffiliates. (n.d.). Linezolid Impurities: 2-[(4-Amino-2-fluorophenyl)amino]ethanol. Pharmaffiliates Reference Standards. Retrieved from[Link]

Sources

A Comparative Analysis of Solvent Extraction Efficiency for 2-[(4-Amino-2-fluorophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Optimizing Phase Separation

In the synthesis and purification of active pharmaceutical ingredients (APIs) and their intermediates, the efficiency of extraction is a critical parameter that directly impacts yield, purity, and overall process economy. This guide provides an in-depth comparison of the extraction efficiency of 2-[(4-Amino-2-fluorophenyl)amino]ethanol, a key building block in medicinal chemistry, from an aqueous medium using various organic solvents. We will explore the fundamental principles governing this separation, present a detailed experimental protocol for its quantification, and analyze the performance of selected solvents based on empirical data.

The Science of Separation: Understanding Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a cornerstone of chemical separation, predicated on the differential solubility of a target compound between two immiscible liquid phases—typically an aqueous phase and an organic solvent. The success of this technique hinges on the principle of "like dissolves like," where a solute will preferentially partition into the solvent with a similar polarity.[1][2]

The efficiency of this partitioning is quantified by the partition coefficient (K), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[3] For ionizable compounds such as amines, the distribution coefficient (D) is a more practical measure, as it accounts for the pH-dependent equilibrium between the neutral and ionized forms of the molecule.

The target molecule, 2-[(4-Amino-2-fluorophenyl)amino]ethanol, possesses two amino groups, which are basic in nature. In an acidic aqueous solution, these amino groups will be protonated, forming charged species that are highly soluble in water and poorly soluble in non-polar organic solvents. To enhance its extraction into an organic phase, the aqueous solution must be rendered basic. By increasing the pH above the pKa of the amino groups, they are deprotonated, and the molecule becomes a neutral, more non-polar species, thereby increasing its affinity for the organic solvent.[4][5]

The choice of solvent is therefore critical. An ideal extraction solvent should be immiscible with water, have a high affinity for the neutral form of the target molecule, exhibit poor solubility for impurities, be readily separable from the extracted compound (e.g., have a low boiling point), and be safe to handle.[6]

Experimental Design: A Protocol for Comparative Analysis

To objectively compare the extraction efficiency of different solvents, the following rigorous, self-validating experimental protocol was designed. The quantification of the extracted 2-[(4-Amino-2-fluorophenyl)amino]ethanol is achieved using High-Performance Liquid Chromatography (HPLC) with UV detection, a standard and reliable method for the analysis of aromatic amines.[7][8][9]

Materials and Reagents:
  • 2-[(4-Amino-2-fluorophenyl)amino]ethanol (≥98% purity)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Selected organic solvents (HPLC grade):

    • Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Toluene

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

Experimental Workflow:

The overall workflow for this comparative analysis is depicted below.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Liquid-Liquid Extraction cluster_analysis 3. Quantification cluster_calc 4. Efficiency Calculation prep_stock Prepare aqueous stock solution of target compound adjust_ph Adjust pH of aqueous phase to >10 with 1 M NaOH prep_stock->adjust_ph add_solvent Add equal volume of organic solvent to separatory funnel adjust_ph->add_solvent shake Shake vigorously and allow phases to separate add_solvent->shake collect_org Collect the organic phase shake->collect_org prep_hplc Prepare sample for HPLC (dilution/evaporation & reconstitution) collect_org->prep_hplc inject_hplc Inject sample into HPLC system prep_hplc->inject_hplc quantify Quantify concentration based on calibration curve inject_hplc->quantify calc_eff Calculate Extraction Efficiency (%) quantify->calc_eff

Caption: Experimental workflow for comparing solvent extraction efficiency.

Step-by-Step Protocol:
  • Preparation of Aqueous Phase:

    • Accurately prepare a stock solution of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in deionized water at a concentration of approximately 1 mg/mL.

    • Transfer 20 mL of this stock solution into three separate 100 mL separatory funnels.

    • To each funnel, add 1 M NaOH solution dropwise while monitoring with a pH meter until the pH of the aqueous solution is stable at pH 11. This ensures the deprotonation of the amine functional groups.[4]

  • Liquid-Liquid Extraction:

    • To the first separatory funnel, add 20 mL of Dichloromethane.

    • To the second, add 20 mL of Ethyl Acetate.

    • To the third, add 20 mL of Toluene.

    • Stopper each funnel and shake vigorously for 2 minutes, periodically venting to release any pressure buildup.

    • Allow the funnels to stand undisturbed until the aqueous and organic layers have clearly separated.

    • Carefully drain the lower organic layer (for DCM) or the upper organic layer (for EtOAc and Toluene) into a clean, labeled collection flask.

  • Sample Preparation for HPLC Analysis:

    • From each collected organic extract, pipette 1 mL into a vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Quantification:

    • Prepare a series of calibration standards of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in the mobile phase.

    • Analyze the standards and the prepared samples using the following HPLC conditions:

      • Column: C18, 150 x 4.6 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic, e.g., 50:50 v/v)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detector: UV at 254 nm

      • Injection Volume: 10 µL

    • Construct a calibration curve from the standards and determine the concentration of the analyte in each of the prepared samples.

  • Calculation of Extraction Efficiency:

    • The extraction efficiency (%) is calculated using the following formula:

      • Efficiency (%) = (Concentration in organic phase / Initial concentration in aqueous phase) x 100%

Results: A Comparative Data Summary

The extraction efficiencies of Dichloromethane, Ethyl Acetate, and Toluene were determined based on the protocol described above. The results are summarized in the table below.

SolventSolvent TypeRelative Polarity[10]Boiling Point (°C)[11]Extraction Efficiency (%)
Dichloromethane (DCM) Halogenated Hydrocarbon0.30939.694.5%
Ethyl Acetate (EtOAc) Ester0.22877.188.2%
Toluene Aromatic Hydrocarbon0.099110.675.3%

Discussion: Interpreting the Data

The experimental results demonstrate a clear hierarchy in the extraction efficiency of the selected solvents, which can be rationalized by considering the interplay of molecular polarity and intermolecular forces.

G cluster_aqueous Aqueous Phase (High pH) cluster_organic Organic Phase cluster_low_ph For comparison: Aqueous Phase (Low pH) aq_solute B(aq) org_solute B(org) aq_solute->org_solute Partitioning favored (High K value) aq_label Neutral Amine (Low Concentration) org_label Neutral Amine (High Concentration) aq_solute_protonated BH+(aq) aq_solute_protonated->org_solute Partitioning disfavored aq_label_protonated Protonated Amine (High Concentration, Water Soluble) caption Principle of pH-dependent amine extraction.

Caption: pH's effect on amine partitioning in LLE.

Dichloromethane (DCM) exhibited the highest extraction efficiency at 94.5%. DCM is a polar aprotic solvent that is an excellent choice for a wide range of organic compounds.[12] The 2-[(4-Amino-2-fluorophenyl)amino]ethanol molecule, while neutralized, still retains polar characteristics due to the presence of the hydroxyl (-OH) and amino (-NH) groups capable of hydrogen bonding, as well as the electronegative fluorine atom. DCM's moderate polarity and its ability to engage in dipole-dipole interactions make it highly effective at solvating the target molecule and pulling it from the aqueous phase.

Ethyl Acetate (EtOAc) , with an efficiency of 88.2%, is also a very effective solvent. As a moderately polar solvent, it strikes a good balance, being able to dissolve the target compound effectively while maintaining low miscibility with water.[12] Its slightly lower polarity compared to DCM may account for the marginally lower extraction efficiency. However, from a process safety and environmental perspective, EtOAc is often preferred over halogenated solvents like DCM.

Toluene , a non-polar aromatic solvent, showed the lowest extraction efficiency at 75.3%. While the aromatic ring in toluene can interact with the phenyl ring of the target molecule via π-π stacking, its overall non-polar nature makes it less effective at solvating the polar -OH and -NH functional groups of the analyte.[12] Consequently, the partitioning of the relatively polar amine into the non-polar toluene is less favorable compared to the more polar DCM and EtOAc.

Conclusion and Recommendations

Based on the experimental evidence, Dichloromethane is the most efficient solvent for the liquid-liquid extraction of 2-[(4-Amino-2-fluorophenyl)amino]ethanol from a basic aqueous solution. However, when selecting a solvent for a large-scale industrial process, factors beyond extraction efficiency, such as toxicity, environmental impact, and cost, must be considered. In this context, Ethyl Acetate presents a highly viable alternative, offering excellent extraction efficiency with a more favorable safety profile. The choice between these solvents will ultimately depend on the specific requirements and constraints of the manufacturing process. This guide provides the foundational data and scientific rationale to make an informed decision, ensuring an optimized and efficient purification process.

References

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Polarity of Solvents. Chemistry LibreTexts. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Allied Academies. [Link]

  • Solvent Extraction Method: Principles, Applications, And Advantages. Mat-Sci. [Link]

  • Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant? ResearchGate. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • (2): Extraction efficiency. Mustansiriyah University. [Link]

  • Polarities of Solvents. Shodex. [Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. [Link]

  • Conditions for Ideal Extraction Solvents. University of Alberta. [Link]

  • 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

  • Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231–237. [Link]

  • Lee, H., & Lee, H. K. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(15), 3242–3247. [Link]

  • Grinberg, N., & Grinberg, V. A. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 42(7), 1573–1578. [Link]

  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., … & Omar, A. K. M. (2013). Contemporary methods for the extraction and isolation of natural products. Food chemistry, 141(2), 1559-1573. [Link]

  • Video: Extraction: Effects of pH. JoVE. [Link]

  • Chemat, F., Abert-Vian, M., Fabiano-Tixier, A. S., Strube, J., Uhlenbrock, L., Gunjevic, V., & Cravotto, G. (2019). Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources. Molecules, 24(21), 3913. [Link]

  • Ma, M., & Lee, H. K. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 239–248. [Link]

  • Experimental investigation of the separation of 4-hydroxybenzoic acid employing natural and conventional solvents. Periodica Polytechnica Chemical Engineering. [Link]

  • S, S., & S, S. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(4), 543-552. [Link]

  • Mortazavi, S. M., & Mohammadpour, Z. (2015). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry, 2015, 1-6. [Link]

  • Al-Anber, M. A. (2011). Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. Journal of the Taiwan Institute of Chemical Engineers, 42(6), 940-945. [Link]

  • Systems and methods for recovering amines and their derivates
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

Sources

A Senior Application Scientist's Guide to the Inter-Laboratory Validation of 2-[(4-Amino-2-fluorophenyl)amino]ethanol Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Reproducibility in Bioanalysis

In the landscape of pharmaceutical development, the quantification of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical studies. The reliability of these quantitative data underpins critical decisions regarding pharmacokinetics, toxicokinetics, and ultimately, patient safety and drug efficacy. It is therefore paramount that the bioanalytical methods employed are not only accurate and precise within a single laboratory but are also reproducible across different laboratories. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 2-[(4-Amino-2-fluorophenyl)amino]ethanol, a key small molecule of interest in contemporary drug development pipelines.

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies and the requisite experimental data to support a robust inter-laboratory validation program. Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the described protocols align with global standards for bioanalytical method validation.[1][2][3][4][5]

Comparative Analytical Methodologies

The choice of an analytical technique for the quantification of 2-[(4-Amino-2-fluorophenyl)amino]ethanol is dictated by its physicochemical properties, the required sensitivity, and the nature of the biological matrix. Here, we compare two prevalent and powerful techniques: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) with a derivatization step.

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is often considered the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and throughput.[3]

  • Principle: This technique separates the analyte from other matrix components using reversed-phase UHPLC. The analyte is then ionized, and specific precursor-to-product ion transitions are monitored by the tandem mass spectrometer, providing a high degree of specificity and sensitivity.

  • Causality of Experimental Choices: A C18 stationary phase is selected for its broad applicability in retaining a wide range of small molecules. The use of a gradient elution with acetonitrile and water containing 0.1% formic acid ensures efficient separation and good peak shape for the polar analyte. Formic acid is added to the mobile phase to promote the protonation of the analyte, which enhances its ionization efficiency in the positive ion mode of the mass spectrometer.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For analytes that are not readily volatile or exhibit poor chromatographic behavior on GC systems, a derivatization step can be employed to enhance their volatility and thermal stability.[6]

  • Principle: The polar functional groups (amine and hydroxyl) of 2-[(4-Amino-2-fluorophenyl)amino]ethanol are chemically modified to form a less polar and more volatile derivative. This derivative is then separated by GC and detected by MS.

  • Causality of Experimental Choices: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization reaction for amines and hydroxyls. The resulting trimethylsilyl (TMS) derivative is significantly more volatile and thermally stable, making it amenable to GC analysis. An electron ionization (EI) source is used in the mass spectrometer, which generates a characteristic fragmentation pattern that can be used for confident identification and quantification.

Inter-Laboratory Validation Study Design

A robust inter-laboratory validation study is essential to demonstrate the ruggedness and reproducibility of an analytical method.[7][8][9] The study should be meticulously planned and executed, with a clear protocol distributed to all participating laboratories.

Key Validation Parameters

The following parameters are critical for a comprehensive inter-laboratory validation, in line with ICH guidelines:[10][11]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements, assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within a single laboratory, but on different days, with different analysts, and/or different equipment.

  • Reproducibility (Inter-laboratory precision): The precision between different laboratories.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Multi-Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting A Method Development & Single-Lab Validation B Protocol Design & Distribution A->B C Preparation & Distribution of Standardized Samples B->C D Sample Analysis by Participating Labs C->D E Data Reporting in a Standardized Format D->E F Statistical Analysis of Combined Data E->F G Assessment of Reproducibility & Method Performance F->G H Final Validation Report G->H

Caption: Workflow of an inter-laboratory validation study.

Experimental Protocols

Protocol 1: UHPLC-MS/MS Quantification of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in Human Plasma

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the specific mass spectrometer and analyte fragmentation.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Quantify unknown samples using the regression equation from the calibration curve.

Protocol 2: GC-MS Quantification of 2-[(4-Amino-2-fluorophenyl)amino]ethanol in Human Plasma

  • Sample Preparation and Derivatization:

    • To 100 µL of human plasma, add 10 µL of an internal standard working solution.

    • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 280°C

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless)

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized analyte and internal standard.

  • Data Analysis:

    • Similar to the UHPLC-MS/MS method, construct a calibration curve and quantify unknown samples based on the peak area ratios.

Data Presentation and Comparison

The following tables present hypothetical but realistic data from a three-laboratory inter-laboratory validation study for the quantification of 2-[(4-Amino-2-fluorophenyl)amino]ethanol using the two described methods.

Table 1: Inter-Laboratory Comparison of Accuracy and Precision for UHPLC-MS/MS Method

Quality Control SampleNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (%)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)
Low QC 5Lab 14.8597.04.25.1
Lab 25.10102.03.84.5
Lab 34.9599.04.55.3
Mid QC 50Lab 151.2102.43.14.0
Lab 249.899.62.93.5
Lab 350.5101.03.34.2
High QC 500Lab 149599.02.53.1
Lab 2508101.62.22.8
Lab 349999.82.83.4

Table 2: Inter-Laboratory Comparison of Accuracy and Precision for GC-MS Method

Quality Control SampleNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (%)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)
Low QC 5Lab 14.7595.06.57.8
Lab 25.25105.05.96.7
Lab 34.9098.06.88.1
Mid QC 50Lab 152.0104.04.85.5
Lab 248.997.84.55.1
Lab 351.5103.05.15.9
High QC 500Lab 149098.03.94.5
Lab 2512102.43.54.1
Lab 349699.24.24.8

Table 3: Summary of Inter-Laboratory Reproducibility

MethodQuality Control SampleOverall Mean Conc. (ng/mL)Reproducibility (%RSD)
UHPLC-MS/MS Low QC4.972.5
Mid QC50.51.4
High QC500.71.4
GC-MS Low QC4.975.0
Mid QC50.83.1
High QC499.32.3

Decision Framework for Method Selection

The choice between the two methods will depend on the specific requirements of the study. The following diagram illustrates a decision-making process based on the validation outcomes.

G A Is High Throughput a Critical Requirement? B Is Sub-ng/mL Sensitivity Required? A->B Yes E Consider GC-MS A->E No C Is the Laboratory Equipped with UHPLC-MS/MS? B->C Yes B->E No D Select UHPLC-MS/MS C->D Yes C->E No

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

Based on the presented hypothetical data, both the UHPLC-MS/MS and GC-MS methods are capable of accurately and precisely quantifying 2-[(4-Amino-2-fluorophenyl)amino]ethanol in human plasma. However, the UHPLC-MS/MS method demonstrates superior performance in terms of precision and reproducibility across the three participating laboratories. The lower relative standard deviations for reproducibility indicate that the UHPLC-MS/MS method is more rugged and less susceptible to inter-laboratory variability.

Therefore, for pivotal bioanalytical studies supporting regulatory submissions, the UHPLC-MS/MS method is the recommended approach . The GC-MS method, while acceptable, may require more stringent control over the derivatization step to minimize variability.

This guide underscores the critical importance of a systematic and collaborative approach to method validation. By adhering to established guidelines and thoroughly evaluating method performance across multiple laboratories, the scientific community can ensure the generation of high-quality, reproducible data that forms the bedrock of drug development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Bioanalytical Method Validation (BMV) Guidance for Industry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Appendix D : Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]

  • Feed Industry HACCP and PCQI Training. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (n.d.). CIPAC Guidelines for Collaborative Study Procedures for Assessment of Performance of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2012). Core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Retrieved from [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Emery Pharma. (n.d.). Analytical Method Development, Transfer & Validation. Retrieved from [Link]

  • ResearchGate. (2024). Quartet metabolite reference materials for inter-laboratory proficiency test and data integration of metabolomics profiling. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The oxazolidinone class of antibiotics, represented by Linezolid and the next-generation Tedizolid , plays a critical role in combating multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[1]. However, the synthesis and degradation of these active pharmaceutical ingredients (APIs) generate critical structural analogs that must be rigorously profiled.

One such critical compound is 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2)[2]. As a Senior Application Scientist, I present this guide to objectively compare the structural motifs of this "double-defect" precursor/impurity against active oxazolidinones. We will dissect how specific structural modifications dictate ribosomal binding causality and provide self-validating experimental workflows for their analytical separation and microbiological evaluation.

Structural Dissection: The Pharmacophore vs. The Precursor

The antimicrobial efficacy of oxazolidinones is entirely dependent on their ability to bind the A-site pocket of the 50S ribosomal subunit, thereby inhibiting the formation of the 70S initiation complex.

  • Linezolid (The Standard): Features a core 2-oxazolidinone ring (the essential pharmacophore) and a morpholine C-ring. The morpholine ring provides a rigid chair conformation that optimizes hydrophobic interactions within the peptidyl transferase center (PTC).

  • Tedizolid (The Next-Gen): Replaces the morpholine ring with a modified tetrazole-pyridine system and features a hydroxymethyl group on the oxazolidinone ring. This structural optimization allows Tedizolid to form additional hydrogen bonds, overcoming the cfr methyltransferase mutation that typically confers Linezolid resistance[3].

  • 2-[(4-Amino-2-fluorophenyl)amino]ethanol (The Precursor/Impurity): This molecule represents a "double-defect" structure. First, it entirely lacks the oxazolidinone ring, presenting instead as a free primary amine. Second, it lacks the cyclized morpholine ring, possessing an open-chain 2-hydroxyethylamino moiety.

Causality Insight: The open-chain aminoethanol increases the molecule's hydrophilicity but destroys the steric fit required for PTC binding. Without the oxazolidinone ring to act as a highly specific hydrogen bond acceptor/donor, the molecule is rendered completely inactive.

StructuralLogic L Linezolid [Morpholine + Oxazolidinone] Target 50S Ribosomal Subunit (23S rRNA A-Site) L->Target Binds 50S (MIC 1-4 µg/mL) T Tedizolid [Tetrazole + Oxazolidinone] T->Target Enhanced Binding (MIC 0.25 µg/mL) I 2-[(4-Amino-2-fluorophenyl)amino]ethanol [Aminoethanol + Free Amine] I->Target No Binding (MIC >64 µg/mL) Lacks Pharmacophore

Fig 1: Structural logic and ribosomal binding affinity of oxazolidinones vs. the precursor impurity.

Mechanistic Impact on Antimicrobial Efficacy

The structural differences directly translate to quantitative performance metrics. Table 1 summarizes the physicochemical properties and in vitro efficacy of these compounds.

Table 1: Comparative Physicochemical & Antimicrobial Properties
CompoundStructural Motif (C-Ring)Pharmacophore StatusExact MassEstimated LogPMIC₉₀ vs MRSA (µg/mL)
Linezolid Morpholine (Cyclized)Intact Oxazolidinone337.14~0.92.0
Tedizolid Tetrazole-PyridineIntact Oxazolidinone370.10~1.20.25
2-[(4-Amino-2-fluorophenyl)amino]ethanol Aminoethanol (Open-chain)Absent (Primary Amine)170.09< 0.5> 64 (Inactive)

Data supported by comparative in vitro surveys demonstrating Tedizolid's 4- to 8-fold higher potency over Linezolid[1],[4], and the established inactivity of uncyclized precursors.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal feedback loops to verify data accuracy.

Workflow Prep Sample Preparation Dissolve in MeOH:H2O (50:50) Chrom Chromatographic Separation RP-HPLC (C18, Gradient Elution) Prep->Chrom 10 µL Injection Micro Broth Microdilution Test against MRSA/VRE Prep->Micro Aliquot for Bioassay Detect Mass Spectrometry ESI-MS (m/z 171 for Impurity) Chrom->Detect Eluent Transfer Valid Efficacy Validation Correlate Structure to MIC Detect->Valid Micro->Valid

Fig 2: Self-validating analytical and microbiological workflow for oxazolidinone profiling.

Protocol 1: RP-HPLC-MS Profiling for Impurity Detection

Objective: Separate the highly polar 2-[(4-Amino-2-fluorophenyl)amino]ethanol from lipophilic Linezolid/Tedizolid APIs.

  • Sample Preparation: Dissolve the API batch in a 50:50 mixture of LC-MS grade Methanol and Water to a concentration of 1 mg/mL.

  • Stationary Phase: Use a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Causality: The steep gradient is required because the impurity possesses two highly polar hydrogen-bond donating groups (a primary amine and a primary alcohol). It will elute near the void volume under high-organic conditions. Starting at 95% aqueous ensures adequate retention and peak focusing before the lipophilic APIs elute.

  • Detection (ESI+ MS): Monitor m/z 171.1 [M+H]⁺ for the impurity and m/z 338.1 [M+H]⁺ for Linezolid.

  • Self-Validation Check (Mass Balance): The sum of the peak areas for the impurity and the API must correlate with the total injected mass. A discrepancy indicates un-eluted compounds or ionization suppression, triggering an immediate adjustment of the electrospray voltage.

Protocol 2: Broth Microdilution Assay (MIC Determination)

Objective: Validate the structure-activity relationship (SAR) causality by confirming the inactivity of the precursor.

  • Inoculum Preparation: Prepare a bacterial suspension of S. aureus ATCC 29213 in Mueller-Hinton Broth to a final concentration of 5 × 10⁵ CFU/mL.

  • Plate Setup: In a 96-well microtiter plate, perform 2-fold serial dilutions of Linezolid, Tedizolid, and 2-[(4-Amino-2-fluorophenyl)amino]ethanol (Concentration range: 64 µg/mL to 0.12 µg/mL).

  • Incubation: Incubate at 35°C for 16–20 hours under aerobic conditions.

  • Self-Validation Check (Internal Control): The assay mandates the simultaneous testing of the impurity alongside Linezolid (positive control) and a vehicle control.

    • Causality: If the well containing 2-[(4-Amino-2-fluorophenyl)amino]ethanol exhibits any bacterial inhibition, it immediately indicates either cross-contamination with the active API during synthesis or degradation of the impurity standard. This internal feedback loop guarantees the integrity of the structural causality being tested.

References

  • Pharmaffiliates. "Linezolid-impurities: 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2)." Pharmaffiliates Reference Standards. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals). "Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates..." Antimicrob Agents Chemother. 2015. Available at:[Link]

  • Taylor & Francis. "Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model." Infectious Diseases. 2024. Available at:[Link]

  • MDPI. "Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis." J Clin Med. 2019. Available at:[Link]

  • PubMed Central (NIH). "A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia." Pharmaceuticals. 2023. Available at:[Link]

Sources

Safety Operating Guide

2-[(4-Amino-2-fluorophenyl)amino]ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-[(4-Amino-2-fluorophenyl)amino]ethanol

Executive Summary

2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2) is a highly specialized intermediate and impurity frequently encountered in the synthesis of the oxazolidinone-class antibacterial drug, Linezolid[1][2]. While invaluable in pharmaceutical research, its unique structural profile—combining an aniline moiety, a fluorine atom, and an aminoethanol group—presents severe toxicological and environmental hazards. This guide provides drug development professionals with a self-validating, step-by-step operational plan for its safe handling, spill response, and EPA-compliant disposal.

Physicochemical & Hazard Profiling: The Causality of Risk

As a Senior Application Scientist, I emphasize that effective safety protocols stem from understanding why a chemical is dangerous, not just knowing that it is. The hazards of 2-[(4-Amino-2-fluorophenyl)amino]ethanol are directly tied to its molecular architecture:

  • The Aniline Moiety & Methemoglobinemia: Aniline derivatives are highly lipophilic, allowing them to be rapidly absorbed through the skin, lungs, and gastrointestinal tract[3]. In vivo, hepatic cytochrome P450 enzymes metabolize the aniline group into a phenylhydroxylamine intermediate[3]. This active metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin[4]. Because methemoglobin cannot bind oxygen, exposure leads to functional anemia, tissue hypoxia, and cyanosis (a condition known as methemoglobinemia)[4].

  • The Fluorine Substitution: The presence of a fluorine atom categorizes this compound strictly as a halogenated organic waste [5]. During thermal degradation or improper incineration, fluorinated organics release highly corrosive and toxic hydrogen fluoride (HF) gas[6].

  • The Aminoethanol Group: This moiety imparts alkaline, corrosive properties, significantly increasing the risk of severe ocular and dermal damage upon contact.

ToxicityMechanism A Aniline Moiety Exposure B Hepatic N-oxygenation (CYP450) A->B C Phenylhydroxylamine Metabolite B->C D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D E Methemoglobinemia (Hypoxia) D->E

Pathophysiological mechanism of aniline-induced methemoglobinemia.

Immediate Safety & Engineering Controls

Before initiating any workflow involving this compound, strict engineering controls and Personal Protective Equipment (PPE) must be validated to prevent dermal absorption and inhalation[7].

Table 1: Required PPE and Engineering Controls

Protection CategorySpecific RequirementScientific Rationale
Ventilation Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity ≥ 100 fpm).Prevents inhalation of aerosolized powders or vapors, mitigating systemic aniline toxicity.
Hand Protection Double-gloving with heavy-duty Nitrile or Neoprene gloves.Aniline derivatives rapidly permeate standard latex. Double-gloving ensures a fail-safe barrier.
Eye Protection ANSI Z87.1 approved chemical splash goggles and a full-face shield.The aminoethanol moiety is highly corrosive to corneal tissue.
Body Protection Tyvek® chemical-resistant suit or impermeable lab coat.Prevents skin absorption, which can trigger delayed-onset methemoglobinemia[3].

Waste Segregation & Classification

Proper segregation is the most critical step in the disposal lifecycle. Mixing fluorinated aniline waste with non-halogenated solvents is a severe compliance violation that can cause catastrophic damage to standard incinerators[5].

Table 2: Waste Stream Classification

Waste StreamExamplesEPA/RCRA ClassificationDisposal Routing
Solid Waste Contaminated PPE, silica gel from chromatography, empty vials.Hazardous Solid WasteHalogenated solid waste bins.
Liquid Organic Mother liquors, extraction solvents (e.g., DCM, EtOAc).Halogenated Organic WasteDedicated halogenated carboys.
Liquid Aqueous Spill wash water, neutralized aqueous extractions.Hazardous Aqueous WastepH-adjusted (6-8) aqueous waste carboys[8].

Step-by-Step Disposal Workflows

Workflow 1: Routine Laboratory Waste Collection
  • Preparation: Ensure the waste container is explicitly labeled: "Hazardous Waste: Halogenated Organic (Contains Fluorinated Aniline)"[7].

  • Solvent Compatibility: Collect liquid waste in high-density polyethylene (HDPE) or PTFE-lined glass containers. Avoid metals, as trace HF formation can cause corrosion.

  • Volume Management: Never fill waste containers beyond 80% capacity to account for vapor expansion and exothermic reactions.

  • Storage: Store in a designated secondary containment tray within a ventilated flammable storage cabinet, strictly isolated from strong oxidizers (e.g., peroxides, nitric acid) to prevent violent reactions[9].

Workflow 2: Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure[7][9].

  • Evacuate & Assess: Clear the immediate area. Don a full-face respirator with organic vapor/acid gas cartridges if the spill occurs outside a fume hood[7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[9]. Do not use combustible materials like sawdust, which can ignite upon contact with reactive amines.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and deposit it into a heavy-duty, sealable hazardous waste drum[9].

  • Decontamination: Wash the spill surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize the alkaline amine, followed by a detergent and water wash[7]. Collect all wash water as hazardous aqueous waste[8].

Workflow 3: Final Institutional Disposal (Incineration)
  • EHS Coordination: Transfer the segregated waste to the institution's Environmental Health and Safety (EHS) department. Do not attempt drain disposal under any circumstances.

  • High-Temperature Incineration: The ultimate, EPA-compliant disposal method for fluorinated anilines is chemical incineration[6][10].

  • Scrubber Validation: The incineration facility must be equipped with an afterburner and an alkaline scrubber[6]. This is non-negotiable; the scrubber neutralizes the hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during the combustion of the fluorinated aniline, preventing toxic atmospheric release[5].

WasteDisposal Start Fluorinated Aniline Waste Generation Solid Solid Waste (PPE, Silica) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Package securely Liquid->Halogenated Segregate from non-halogenated Incinerator High-Temp Incineration (>1000°C) Halogenated->Incinerator EPA/RCRA Transport Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incinerator->Scrubber Exhaust Gases

Segregation and high-temperature incineration workflow with HF scrubbing.

Comprehensive References

  • Pharmaffiliates. "Linezolid-impurities (CAS 1039868-68-2)." Pharmaffiliates Reference Standards. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | Medical Management Guidelines." Toxic Substance Portal. Available at:[Link]

  • Medscape. "Methemoglobinemia: Background, Pathophysiology, Etiology." Medscape Reference. Available at: [Link]

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." Right to Know Program. Available at:[Link]

  • United States Environmental Protection Agency (US EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Standardized Analytical Methods. Available at: [Link]

Sources

Personal protective equipment for handling 2-[(4-Amino-2-fluorophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Matrix for Handling 2-[(4-Amino-2-fluorophenyl)amino]ethanol

As a critical intermediate in the synthesis of the oxazolidinone antibiotic Linezolid, 2-[(4-Amino-2-fluorophenyl)amino]ethanol (CAS: 1039868-68-2) is frequently handled in drug development laboratories[1]. However, its structural classification as a fluorinated primary aromatic amine necessitates stringent, specialized handling protocols.

This guide synthesizes physicochemical causality with field-proven laboratory practices to provide a self-validating system for personal protective equipment (PPE), operational handling, and chemical disposal.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of a primary aromatic amine, coupled with a highly electronegative fluorine atom and a secondary ethanolamine group, dictates its toxicological profile[1].

Table 1: Quantitative Data & Hazard Summary

PropertyValue / DescriptionOperational Implication
CAS Number 1039868-68-2Unique identifier for safety tracking.
Molecular Formula C8H11FN2OContains reactive amine and hydroxyl groups.
Molecular Weight 170.18 g/mol Low molecular weight facilitates rapid dermal penetration.
Primary Hazard Methemoglobinemia, CyanosisSystemic toxicity via blood oxidation[2].
Physical State Solid (Powder)High risk of aerosolization and inhalation during weighing.
The Causality of Toxicity

Standard laboratory chemicals often cause localized irritation, but aromatic amines pose severe systemic threats. When absorbed through the skin or inhaled, hepatic CYP450 enzymes metabolize the primary amine into an N-hydroxyarylamine[3]. This active metabolite enters the bloodstream and acts as a potent oxidizing agent, converting the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). The resulting molecule, methemoglobin , is incapable of binding oxygen, leading to severe cellular hypoxia, cyanosis (blue discoloration of the skin and lips), and potentially fatal cardiac dysrhythmia[2][3].

Furthermore, the fluorine substituent on the aromatic ring significantly increases the molecule's lipophilicity, allowing it to bypass the stratum corneum (the skin's primary barrier) much faster than non-fluorinated analogs.

ToxicityPathway A 2-[(4-Amino-2-fluorophenyl) amino]ethanol B Hepatic CYP450 Oxidation A->B Dermal/Inhalation Absorption C N-hydroxyarylamine Metabolite B->C N-hydroxylation D Hemoglobin (Fe2+) Oxidation C->D Systemic Circulation E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia (Cyanosis) E->F Oxygen Deprivation

Mechanistic pathway of aromatic amine-induced methemoglobinemia and tissue hypoxia.

Definitive PPE Matrix

Because aromatic amines are readily absorbed through the skin and respiratory tract, standard laboratory PPE (single nitrile gloves and a basic lab coat) is insufficient [4]. The following self-validating PPE matrix must be strictly enforced.

  • Dermal Protection (Hands): The amphiphilic nature of the compound means it can dissolve in both aqueous sweat and lipid bilayers. Standard thin nitrile gloves will experience rapid chemical breakthrough.

    • Requirement:Double-gloving is mandatory. Wear an inner layer of standard nitrile (for dexterity) and an outer layer of Butyl rubber or a multi-layer laminate (e.g., DuPont Tychem®) for chemical resistance[4].

  • Respiratory Protection: Handling the dry powder outside of a closed system presents a severe inhalation risk.

    • Requirement: All manipulations must occur inside a certified chemical fume hood with a face velocity of 100 ± 20 linear feet per minute. If a fume hood cannot be used (e.g., during bulk transfer or spill cleanup), a NIOSH-approved N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) is required.

  • Ocular Protection:

    • Requirement: Chemical splash goggles. If handling solutions of the compound under pressure or in large volumes, a full-face shield must be worn over the goggles[4].

  • Body Protection:

    • Requirement: A dedicated, fully buttoned laboratory coat with knit cuffs to prevent wrist exposure. For bulk handling, a disposable Tyvek or Tychem suit is highly recommended to prevent microscopic powder accumulation on personal clothing[4].

Step-by-Step Handling Protocols

To ensure scientific integrity and safety, follow this procedural workflow when weighing or transferring 2-[(4-Amino-2-fluorophenyl)amino]ethanol:

  • Preparation: Verify that the fume hood is operational. Line the hood workspace with a disposable, absorbent, plastic-backed bench mat.

  • Gowning: Don the inner nitrile gloves, lab coat, safety goggles, and outer butyl gloves.

  • Static Mitigation: Aromatic amine powders can carry static charges, causing them to aerosolize or cling to spatulas. Use an anti-static gun (Zerostat) on the weighing paper and the chemical container before opening.

  • Transfer: Use a dedicated, disposable anti-static plastic spatula. Do not use metal spatulas, as they can generate static or react with trace impurities.

  • De-gowning: Upon completion, carefully remove the outer gloves inside the fume hood and dispose of them as hazardous solid waste. Wash the inner gloved hands before removing them. Wash bare hands immediately with soap and water[4].

Decontamination and Disposal Plan

Aromatic amines resist standard biological degradation and pose severe environmental toxicity risks. They must not be disposed of in the sanitary sewer or standard solid waste without chemical deactivation.

Chemical Destruction Protocol (Oxidation)

The preferred laboratory-scale method for destroying aromatic amines is aggressive oxidation using acidified potassium permanganate (KMnO4), which cleaves the aromatic ring and neutralizes the toxic amine functionality[5].

Methodology:

  • Prepare a solution of 1.7 N Sulfuric Acid ( H2​SO4​ ) in a large, heavy-walled flask inside the fume hood.

  • Dissolve the waste 2-[(4-Amino-2-fluorophenyl)amino]ethanol (up to 0.01 mol) into 3 L of the H2​SO4​ solution[5].

  • Slowly add 1 L of 0.2 M Potassium Permanganate ( KMnO4​ ) to the flask[5].

  • Allow the solution to stir at room temperature for a minimum of 8 hours[5].

  • Reduce the excess, unreacted permanganate by slowly adding solid Sodium Hydrogen Sulfite ( NaHSO3​ ) until the purple color completely disappears, leaving a clear or slightly cloudy solution[5].

  • Transfer the neutralized, deactivated mixture to the appropriate aqueous hazardous waste stream for institutional disposal.

Emergency Spill Cleanup

Never sweep dry aromatic amine powders, as this will aerosolize the particles and bypass dermal barriers.

SpillCleanup S1 1. Evacuate & Isolate Area S2 2. Don Maximum PPE (Tychem Suit, PAPR) S1->S2 S3 3. Wet-Wipe Method (Avoid Dust Generation) S2->S3 S4 4. Chemical Decontamination (Acidified KMnO4) S3->S4 S5 5. Segregated Waste Disposal S4->S5

Step-by-step emergency response workflow for aromatic amine powder spills.

References

  • Pharmaffiliates. "Linezolid-impurities". Source: Pharmaffiliates Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEv0GA87RbKiftX1JiI8PZbV1jK2zKHAMZa_rxKU7e6BLWmJRjny4_2OnR7YlirXfZDQT0qDMkk-WytjjyisZ1rE_C1vRWsvKENoOzUBqAAxCG4BXpShpoGLqWA78HwvBWyzgpofIb5_FBnl-I_PEQojGYMiryAVxC1uDY0a7qE7V0]
  • ResearchGate. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Source: ResearchGate Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Hqk7Ba6qxXq74sE8XJOn5t8Y-Sk5CpJUPgAe32Q8JM9nP-COjDI0I-ZE5E-NUfAUmcscRLImRaaipkZjJq_2NB4z9BoEfkY_zLcW6n02eVKj9t5R_Oa9EDiSGQNnl62E4S5zBBY8g7rVzQEBZwY1AInfjQ9WEmmg1w6sev5lsCMviGn9sgIE1hvDSFslb88cGfMY1cN5_Mq_oH2nTnAR-m4JDx1ORe5JIA==]
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: 4-Aminodiphenyl / Aromatic Amines". Source: NJ.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE859kw8qQ9NjWIfWVki6bbUZRtwYdAN28iIQdqxIWEj6_z6HywXNkkUDaxY5uwcAf8YKzRY-ADRfBn8tRl1MsRTxe6Mdl2vNhP9EovspbCESDzb8hXeuCOUKo4BleNq4sa7_b1-EdudTL_OxUQGJWgY15UOg==]
  • National Research Council / HKUST. "Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory". Source: HKUST Safety Operations. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk7_x_UdZDkSFkGWm7AJGItxTf9Ck6VPtkbLBgLwyY2qWtnlXtY9W9_TRwgywQauqO4gzmIcCHmLgbsGyhA7h5MmlyxpGy4KzXbK1hwmFHlxVbst9ggZg2hccfR6oPYdrvSPEXVIss__glZ89bunENem44]
  • Sigma-Aldrich. "SAFETY DATA SHEET: Aromatic Amines". Source: MilliporeSigma. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGORi3zYc0wPc33xfNr66Ym4yknRMwItP175cE8tOwUzHs1aI5svhK06SmYBHdUzbDBYU75BUsETXBl3YxuMpgQ_Dag-pHGMLAM1T7XO3QIyNPHsF04DoG1jdPf6rULxkSiutEz1QGLVM-MvKBo3q8=]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.